molecular formula C11H17BO3 B578472 3-Isobutoxy-5-methylphenylboronic acid CAS No. 1256345-77-3

3-Isobutoxy-5-methylphenylboronic acid

Cat. No.: B578472
CAS No.: 1256345-77-3
M. Wt: 208.064
InChI Key: LWOFDZQKQISDRY-UHFFFAOYSA-N
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Description

3-Isobutoxy-5-methylphenylboronic acid, also known as 3-Isobutoxy-5-methylphenylboronic acid, is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.064. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutoxy-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutoxy-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-methyl-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFDZQKQISDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681567
Record name [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid
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Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-77-3
Record name Boronic acid, B-[3-methyl-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 3-Isobutoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Isobutoxy-5-methylphenylboronic acid. As a crucial reagent in various synthetic applications, particularly in cross-coupling reactions, understanding its chemical behavior over time is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This document synthesizes fundamental principles of boronic acid chemistry with practical, field-proven insights to offer a comprehensive resource for laboratory professionals.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Arylboronic acids, including 3-Isobutoxy-5-methylphenylboronic acid, are generally stable, crystalline solids that are convenient to handle.[1] However, their utility is intrinsically linked to the reactivity of the C-B bond, which also predisposes them to several degradation pathways. A nuanced understanding of these pathways is critical for mitigating decomposition and ensuring the long-term viability of the reagent.

The stability of a boronic acid is influenced by the electronic and steric nature of its substituents.[2][3] The isobutoxy group in the 3-position and the methyl group in the 5-position of the phenyl ring in the target molecule will modulate its reactivity and stability profile compared to unsubstituted phenylboronic acid.

Primary Degradation Pathways of 3-Isobutoxy-5-methylphenylboronic Acid

There are three principal degradation pathways that researchers must be cognizant of when working with 3-Isobutoxy-5-methylphenylboronic acid:

  • Dehydration to Boroxines: A common and reversible degradation pathway for boronic acids is the loss of water to form a cyclic anhydride known as a boroxine.[4][5] This process is often accelerated by heat and can occur during prolonged storage at room temperature.[4] The formation of boroxine alters the stoichiometry of the active boronic acid in a sample, which can have significant implications for reaction yields and reproducibility.

  • Oxidative Deboronation: Arylboronic acids are susceptible to oxidation, which cleaves the carbon-boron bond to yield the corresponding phenol.[6][7] This process can be initiated by atmospheric oxygen and reactive oxygen species.[6][8] The rate of oxidative deboronation is influenced by the electronic properties of the aryl ring.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding arene (3-isobutoxy-5-methylbenzene in this case).[9][10] While generally slower than the other two pathways, protodeboronation can be a concern under certain conditions, particularly in the presence of moisture and at non-neutral pH.[10]

Caption: Primary degradation pathways of 3-Isobutoxy-5-methylphenylboronic acid.

Recommended Storage and Handling Protocols

To preserve the integrity of 3-Isobutoxy-5-methylphenylboronic acid, the following storage and handling protocols are recommended, grounded in the principles of mitigating the degradation pathways discussed above.

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Lower temperatures significantly reduce the rate of all degradation pathways, particularly the dehydration to boroxine.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis of boroxines.
Light Protect from light.While not the primary driver of degradation for this class of compounds, light can potentially contribute to oxidative processes.
Container Use a tightly sealed, opaque container.Prevents the ingress of moisture and air, and protects from light.
Handling Handle quickly in a dry, inert atmosphere (e.g., in a glovebox) when possible. Minimize exposure to ambient air.Reduces contact with atmospheric moisture and oxygen.

Experimental Workflow for Stability Assessment

A self-validating system for ensuring the quality of 3-Isobutoxy-5-methylphenylboronic acid involves routine analytical testing. The following experimental workflow is recommended for assessing the stability and purity of the reagent over time.

StabilityAssessmentWorkflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Decision Sample from Storage Sample from Storage Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent Sample from Storage->Dissolve in Anhydrous Solvent HPLC_Analysis HPLC Analysis (Purity Assessment) Dissolve in Anhydrous Solvent->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Structural Integrity & Impurity ID) Dissolve in Anhydrous Solvent->NMR_Analysis LCMS_Analysis LC-MS Analysis (Degradant Identification) Dissolve in Anhydrous Solvent->LCMS_Analysis Compare to Reference Compare Data to Reference Standard HPLC_Analysis->Compare to Reference NMR_Analysis->Compare to Reference LCMS_Analysis->Compare to Reference Assess Purity Assess Purity & Degradation Compare to Reference->Assess Purity Decision Decision: Use, Re-purify, or Discard Assess Purity->Decision

Caption: Recommended workflow for the analytical assessment of 3-Isobutoxy-5-methylphenylboronic acid stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of boronic acids and quantifying any degradation products.[11]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where the phenylboronic acid and potential phenolic degradation products absorb (e.g., ~254 nm).

  • Sample Preparation: Dissolve the boronic acid in the mobile phase or a compatible anhydrous organic solvent immediately before analysis to minimize hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are invaluable for assessing the structural integrity of the boronic acid and identifying impurities.

  • ¹H NMR: Can be used to confirm the structure and identify organic impurities. The presence of the corresponding phenol or arene can be detected.

  • ¹¹B NMR: Provides information about the boron environment. The chemical shift of the boronic acid will differ from that of the boroxine and other boron-containing species.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for identifying unknown degradation products by providing molecular weight information.[12] The HPLC method described above can often be directly coupled to a mass spectrometer.

Concluding Remarks for the Practicing Scientist

The chemical stability of 3-Isobutoxy-5-methylphenylboronic acid is a critical parameter that underpins its successful application in synthesis. While a robust compound under optimal conditions, it is susceptible to degradation through dehydration, oxidation, and protodeboronation. Adherence to the stringent storage and handling protocols outlined in this guide will significantly extend the shelf-life and preserve the purity of this valuable reagent. Furthermore, the implementation of a routine analytical monitoring program, as detailed in the experimental workflow, provides a quantitative and verifiable means of ensuring the quality of the material, thereby upholding the principles of scientific integrity and reproducibility in your research endeavors.

References

  • Adamczyk-Woźniak, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry, 2018(8), 957-967. Available at: [Link]

  • Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4891-4899. Available at: [Link]

  • Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(7), e2013329118. Available at: [Link]

  • Sporzyński, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Physical Organic Chemistry, 26(11), 893-900. Available at: [Link]

  • Dominiak, P. M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4487-4495. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Sporzyński, A., et al. (2023). Meta-Isobutoxy Phenylboronic Acid for Nanoscale Multi-Stimuli-Responsive Low-Molecular-Weight Hydrogelator. ACS Applied Nano Materials, 6(17), 15995-16004. Available at: [Link]

  • Patil, S. A., et al. (2011). Process for purification of boronic acid and its derivatives. Google Patents.
  • Matos, J., et al. (2020). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Chemical Society Reviews, 49(14), 4818-4835. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Available at: [Link]

  • Kumar, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Yan, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1296. Available at: [Link]

  • Aston, J. E., et al. (2016). Degradation of phenolic compounds by the lignocellulose deconstructing thermoacidophilic bacterium Alicyclobacillus Acidocaldarius. Journal of Basic Microbiology, 56(4), 413-421. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methylphenylboronic acid. PubChem. Available at: [Link]

  • Ye, H., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. Available at: [Link]

  • Wang, J., et al. (2015). Biodegradation of phthalic acid esters by immobilized microbial cells. ResearchGate. Available at: [Link]

  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. Available at: [Link]

  • Ishihara, K., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 179. Available at: [Link]

  • Adriaenssens, L., et al. (2015). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

  • Cheung, C. W., et al. (2019). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 24(18), 3247. Available at: [Link]

  • de la Fuente, B., et al. (2023). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Molecules, 28(19), 6828. Available at: [Link]

  • Wuts, P. G. M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Eindhoven University of Technology. Available at: [Link]

  • Anderson, J. C., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1365-1372. Available at: [Link]

  • Roy, A. (2018). Iminoboronate-based boroxines as dynamic platforms. CORE. Available at: [Link]

  • Li, X., et al. (2018). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 10(12), 1495-1515. Available at: [Link]

Sources

3-Isobutoxy-5-methylphenylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Experimental Integration in Drug Discovery

Executive Summary

3-Isobutoxy-5-methylphenylboronic acid (CAS: 1256345-77-3) is a specialized organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions. Its structural motif—combining a lipophilic isobutoxy ether with a methyl group—makes it valuable for modulating the physicochemical properties (logP, metabolic stability) of biaryl drug candidates.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It addresses the specific stability challenges inherent to electron-rich arylboronic acids, including protodeboronation and boroxine (anhydride) formation.

Physicochemical Profile & Identification

Researchers must verify batch identity before use, as boronic acids frequently exist as mixtures with their cyclic anhydrides.

PropertySpecification
Chemical Name 3-Isobutoxy-5-methylphenylboronic acid
CAS Number 1256345-77-3
Molecular Formula C₁₁H₁₇BO₃
Molecular Weight 208.06 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO, Methanol, DMF, DCM; Poorly soluble in water
Purity Metric Typically >95% (Titration often >100% due to anhydride formation)
SMILES CC1=CC(OCC(C)C)=CC(B(O)O)=C1

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this derivative is limited, it shares the hazard profile of the broader substituted phenylboronic acid class. It is classified as an Irritant .

GHS Classification[2][3][4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][4][2][3]

    • H335: May cause respiratory irritation.[1][2]

Critical Safety Protocol
  • Inhalation Risk: The fine powder nature of boronic acids creates a dust hazard. All weighing operations must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses are insufficient if fine dust generation is probable.

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm) provide adequate protection for incidental contact.

Stability Mechanics: The Boroxine Equilibrium

A common source of experimental error with 3-Isobutoxy-5-methylphenylboronic acid is stoichiometry miscalculation due to "anhydride drift." Boronic acids spontaneously dehydrate to form trimeric boroxines, a reversible process driven by vacuum drying or low humidity.

Mechanism of Dehydration

The compound exists in a dynamic equilibrium between the free acid (monomer) and the cyclic boroxine (trimer). This does not degrade the chemical utility but alters the effective molecular weight.

BoroxineEquilibrium Figure 1: Reversible Dehydration to Boroxine Acid Boronic Acid Monomer (Active Species) 3 x Ar-B(OH)2 dehydration - 3 H2O (Vacuum/Heat) Acid->dehydration Boroxine Cyclic Boroxine (Anhydride) (Storage Form) (Ar-BO)3 dehydration->Boroxine Boroxine->Acid + H2O (In Reaction Media)

Figure 1: Boronic acids often arrive as partial anhydrides. In aqueous basic reaction media (Suzuki conditions), the boroxine hydrolyzes back to the active boronic acid species.

Handling Implication: For precise stoichiometry in GMP or kinetic studies, determine the effective boronic acid content via titration (mannitol method) or quantitative NMR (qNMR) rather than relying solely on gravimetric weight.

Storage & Stability Management

The 3-isobutoxy and 5-methyl substituents are electron-donating groups (EDGs). While this generally protects the C-B bond from oxidative cleavage better than electron-withdrawing groups, the compound remains susceptible to protodeboronation (loss of the boron moiety) under specific conditions.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards slow oxidation.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the C-B bond to a phenolic C-O bond (forming 3-isobutoxy-5-methylphenol).

  • Humidity: Keep tightly sealed. Moisture absorption shifts the equilibrium toward the free acid, which can cause caking.

Protodeboronation Risk

In basic media (pH > 10) or at high temperatures (>80°C), the C-B bond can cleave, replacing the boron with a proton.

  • Risk Factor: Moderate. The electron-rich ring stabilizes the C-B bond against nucleophilic attack compared to electron-deficient analogs (e.g., fluoro-phenylboronic acids), but prolonged heating in strong base should still be minimized.

Experimental Application: Suzuki-Miyaura Coupling

The following protocol is optimized for 3-Isobutoxy-5-methylphenylboronic acid, accounting for its lipophilicity and solubility profile.

Standardized Workflow

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Isobutoxy-5-methylphenylboronic acid (1.2 – 1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol:

  • Inert Setup: Charge a reaction vial with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (x3).

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes prior to addition. Why? Dissolved oxygen kills the active Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 80°C . Monitor via LC-MS.

    • Note: If protodeboronation is observed (mass of Ar-H byproduct detected), lower temperature to 60°C and switch to a milder base like K₃PO₄.

  • Workup: Dilute with EtOAc, wash with water/brine. The lipophilic isobutoxy group ensures the product partitions strongly into the organic phase.

SuzukiWorkflow Figure 2: Optimized Suzuki-Miyaura Workflow Start Start: Reagent Weighing Mix Combine: Boronic Acid + Halide + Base Start->Mix Solvent Solvent Prep: Degas Dioxane/H2O (Remove O2) Cat Add Catalyst: Pd(dppf)Cl2 (Inert Atmosphere) Solvent->Cat Mix->Solvent Pre-process Mix->Cat Heat Reaction: 80°C, 2-12 Hours Cat->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Finish Workup: EtOAc Extraction Check->Finish Complete

Figure 2: Operational workflow emphasizing the critical degassing step to protect the catalyst and reagent.

Waste Disposal & Environmental Compliance

Boron compounds are generally regulated as chemical waste.

  • Segregation: Collect in "Organic Waste - Halogen Free" containers (unless the coupling partner contained halogens).

  • Aquatic Toxicity: Boronic acids can be toxic to aquatic life. Do not dispose of down the drain.

  • Quenching: Quench reaction mixtures with water/ammonium chloride before disposal to deactivate any residual active boronate species.

Emergency Response

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4][2][3] Seek medical attention immediately.

  • Skin Contact: Wash with aggressive soap and water. If irritation persists (redness/blistering), consult a dermatologist.

  • Spill Cleanup: Dampen the powder with a wet paper towel to prevent dust dispersion, then sweep up. Place in a sealed bag for hazardous waste disposal.

References

  • ChemicalBook. (2025).[4] 3-Isobutoxy-5-methylphenylboronic acid Product Properties and CAS 1256345-77-3. Retrieved from

  • Sigma-Aldrich. (2024).[5][2] Safety Data Sheet: m-Tolylboronic acid (Analogous Hazard Profile). Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on protodeboronation mechanisms). Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 3-Fluoro-5-methylphenylboronic Acid. Retrieved from

Sources

Literature review of 3-Isobutoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Isobutoxy-5-methylphenylboronic acid: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility.[1] Their rise to prominence is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[2][3] This reaction provides a powerful and robust method for forming carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[4]

Within this vital class of reagents, 3-Isobutoxy-5-methylphenylboronic acid emerges as a valuable building block. Its substituted phenyl ring offers a specific steric and electronic profile that chemists can exploit to synthesize targeted molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an in-depth look at its application in the Suzuki-Miyaura coupling, designed for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 3-Isobutoxy-5-methylphenylboronic acid

PropertyValueSource(s)
CAS Number 1256345-77-3[5]
Molecular Formula C₁₁H₁₇BO₃[5]
Molecular Weight 208.07 g/mol
Appearance Solid
Purity Typically ≥95-97%[6]
Storage Store at 2-8°C, sealed in a dry, inert atmosphere.
InChI Key LWOFDZQKQISDRY-UHFFFAOYSA-N

Safety and Handling

While specific GHS data for this exact compound is not published, related structures such as (3-Methoxy-5-methylphenyl)boronic acid are classified with the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Therefore, it is imperative to handle 3-Isobutoxy-5-methylphenylboronic acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification: A Representative Protocol

The following is an illustrative, field-proven protocol for the borylation step.

Workflow for Synthesis

A 1-Bromo-3-isobutoxy-5-methylbenzene in dry THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add n-Butyllithium (n-BuLi) dropwise via syringe B->C D Stir for 1 hour at -78 °C (Lithium-Halogen Exchange) C->D E Add Triisopropyl Borate dropwise at -78 °C D->E F Warm to Room Temperature and stir overnight E->F G Quench with 2M HCl and stir vigorously F->G H Extract with Ethyl Acetate G->H I Dry (Na₂SO₄), Filter, Evaporate H->I J Purify by Column Chromatography or Recrystallization I->J K 3-Isobutoxy-5-methylphenylboronic acid J->K

Caption: General workflow for the synthesis of an arylboronic acid.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-isobutoxy-5-methylbenzene (1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium can be monitored by TLC if desired.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. Causality: The borate ester is a highly reactive electrophile. A slow addition prevents a rapid exotherm.

  • Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the flask in an ice bath and carefully quench the reaction by adding 2 M aqueous HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude boronic acid can be purified by silica gel column chromatography or, more commonly, by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a solid.

Self-Validation: The identity and purity of the synthesized product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to reference values.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-Isobutoxy-5-methylphenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) species.[3][8]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar¹-Pd(II)L₂-X Pd0->OA Oxidative Addition TM Ar¹-Pd(II)L₂-Ar² OA->TM Transmetalation TM->Pd0 Reductive Elimination RE Ar¹-Ar² TM->RE Ar1X Ar¹-X (Aryl Halide) Ar1X->OA Boronic Ar²-B(OH)₂ (Boronic Acid) Borate [Ar²-B(OH)₃]⁻ Boronic->Borate activation Base Base (e.g., K₂CO₃) Base->Borate Borate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[]

  • Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 3-Isobutoxy-5-methylphenylboronic acid with a generic aryl bromide.

  • Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 3-Isobutoxy-5-methylphenylboronic acid (1.2-1.5 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; stronger bases can accelerate the transmetalation step.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Causality: The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active borate species.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes, or by using a freeze-pump-thaw technique. Causality: The Pd(0) catalyst is sensitive to oxygen, and removing it is essential to prevent catalyst deactivation and ensure high yields.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Medicinal Chemistry

The true value of building blocks like 3-Isobutoxy-5-methylphenylboronic acid lies in their ability to construct molecular scaffolds with potential biological activity. Boron-containing compounds themselves are increasingly important in drug discovery, with approved drugs like bortezomib (Velcade) demonstrating their therapeutic potential.[1][10] More commonly, arylboronic acids serve as intermediates for creating complex carbon skeletons found in kinase inhibitors, anti-inflammatory agents, and other drug candidates.[11][12] The specific substitution pattern of 3-isobutoxy and 5-methyl groups allows for fine-tuning of properties like lipophilicity, metabolic stability, and binding interactions within a target protein.

Conclusion

3-Isobutoxy-5-methylphenylboronic acid is a highly functional and valuable reagent for synthetic organic chemistry. Its primary utility as a partner in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an essential tool for creating substituted biaryl structures. For researchers in drug discovery and materials science, this compound provides a specific and strategically important building block for the synthesis of novel and complex molecular architectures. A firm grasp of its synthesis, handling, and reactivity is key to leveraging its full potential in the laboratory.

References

  • Itahara, T., & Citterio, A. (1984). Synthesis of 3-β-D-ribofuranosylwybutine, the most probable structure for the hypermodified nucleoside isolated from yeast phenylalanine transfer ribonucleic acids. Journal of the Chemical Society, Perkin Transactions 1, 2519-2524. [Link]

  • Semantic Scholar. molbank. [Link]

  • PubChem. 3-Hydroxy-5-methylphenylboronic acid. [Link]

  • Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

  • ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

  • Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4554–4562. [Link]

  • ResearchGate. (2013). The Fifth Element in Drug Design: Boron in Medicinal Chemistry. [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

  • National Institutes of Health. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 75, 459-474. [Link]

  • MDPI. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • CORE. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. [Link]

  • ChemWhat. Ácido 3-isobutoxi-5-metilfenilborónico CAS#: 1256345-77-3. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • PubChem. (3-Methoxy-5-methylphenyl)boronic acid. [Link]

Sources

Methodological & Application

Application Note: Palladium Catalysts for 3-Isobutoxy-5-methylphenylboronic Acid Cross-Coupling

[1]

Executive Summary

This application note provides a technical framework for the Suzuki-Miyaura cross-coupling of 3-Isobutoxy-5-methylphenylboronic acid , a meta-substituted, electron-rich arylboronic acid.[1] While this scaffold is valuable for diversifying medicinal chemistry libraries, its specific electronic properties present distinct challenges, primarily protodeboronation and slow transmetalation .

This guide moves beyond generic "recipe" approaches, offering a mechanistic rationale for catalyst selection and a self-validating experimental protocol designed to maximize yield and reproducibility in drug discovery workflows.

Technical Analysis of the Substrate

To optimize the reaction, we must first understand the substrate's behavior under catalytic conditions.

PropertySpecificationImplication for Coupling
Substrate 3-Isobutoxy-5-methylphenylboronic acidNucleophilic coupling partner.[1]
Electronic State Electron-Rich (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-donating alkoxy/alkyl)
High Nucleophilicity: Good for transmetalation, but... Protodeboronation Risk: High. The electron-rich ring stabilizes the protonated intermediate, facilitating C-B bond cleavage (hydrodeboronation).[1]
Steric Profile Meta-substituted (3,5-pattern)Moderate steric hindrance.[1] The 1-position is relatively accessible, but bulky ligands on Pd are still required to prevent homocoupling.[1]
Key Challenge Competitive HydrolysisUnder aqueous basic conditions, the boronic acid may hydrolyze to the arene (3-isobutoxy-5-methylbenzene) faster than it couples.[1]

Catalyst Selection Strategy

For electron-rich boronic acids, the rate-limiting step often shifts.[1] While oxidative addition is fast with aryl iodides/bromides, the transmetalation step can be sluggish if the palladium center is not sufficiently electrophilic. However, the primary failure mode is usually catalyst decomposition or substrate degradation.

Recommended Catalyst Systems

We categorize catalyst recommendations into Tier 1 (Robust/High-Throughput) and Tier 2 (Challenging/Steric) .[1]

Tier 1: The "Workhorse" System
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride)[1]

  • Why: The bidentate dppf ligand has a large bite angle, stabilizing the Pd(0) species and preventing catalyst precipitation (palladium black formation). It is exceptionally robust against air and moisture, making it ideal for initial scale-up.[1]

Tier 2: The "High-Performance" System (Buchwald Precatalysts)[1]
  • Catalyst: XPhos Pd G4 or SPhos Pd G3

  • Why:

    • XPhos/SPhos: These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition of aryl chlorides (if used as the partner).[1]

    • Precatalyst Scaffold: The G3/G4 precatalysts ensure a strict 1:1 L:Pd ratio and rapid activation, eliminating the induction period associated with Pd(OAc)₂ + Ligand mixing.

    • Specificity: SPhos is particularly noted for its stability and efficiency with electron-rich boronic acids, protecting the active species from degradation.[1]

Mechanistic Logic & Workflow

The following diagram illustrates the critical decision points in the catalytic cycle, highlighting where this specific substrate is most vulnerable.

SuzukiCycleStartStart: Reagents MixedOxAdd1. Oxidative Addition(Ar-X + Pd(0) -> Ar-Pd-X)Start->OxAddBaseAct2. Base Activation(Boronic Acid -> Boronate)Start->BaseActTransMet3. Transmetalation(CRITICAL STEP)OxAdd->TransMetPd(II) SpeciesBaseAct->TransMetActivated BoronateProtoDeFAILURE MODE:ProtodeboronationBaseAct->ProtoDeExcess H2O / High TRedElim4. Reductive Elimination(Product Release)TransMet->RedElimRedElim->OxAddRegenerate Pd(0)

Figure 1: Catalytic cycle emphasizing the competition between Transmetalation and Protodeboronation for electron-rich substrates.

Experimental Protocols

Protocol A: Standard Cross-Coupling (High Reliability)

Best for coupling with Aryl Bromides or Iodides.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Isobutoxy-5-methylphenylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, K₂CO₃, and Pd catalyst.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial to protect the electron-rich phosphine).[1]

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the block to 80–90°C with vigorous stirring.

    • Note: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • QC Check: If the boronic acid is consumed but starting halide remains, add 0.5 equiv more boronic acid. This indicates protodeboronation occurred.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: Anhydrous Conditions (For Sensitive Substrates)

Use this if Protocol A results in high protodeboronation (formation of 3-isobutoxy-5-methylbenzene).[1]

Reagents:

  • Catalyst: XPhos Pd G4 (2–3 mol%)[1]

  • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)[1]

  • Solvent: Anhydrous Toluene or THF.[1]

Procedure:

  • Perform all solids handling in a glovebox or under a strict inert atmosphere.[1]

  • Add reagents to the vessel.

  • Add anhydrous solvent.[1]

  • Heat to 100°C (Toluene) or 65°C (THF).

  • Mechanism: The anhydrous conditions suppress the hydrolysis pathway, forcing the reaction through the catalytic cycle, though the reaction rate may be slower due to the low solubility of the inorganic base.

Optimization & Troubleshooting Guide

Use the following logic tree to troubleshoot low yields.

OptimizationProblemLow YieldCheckSMAnalyze Mixture:Is Halide remaining?Problem->CheckSMCheckBoronIs Boronic Acidremaining?CheckSM->CheckBoronYesSoln3Solution:Change Base to Cs2CO3or Increase TempCheckSM->Soln3No (Complex Mix)DeBoronDiagnosis:ProtodeboronationCheckBoron->DeBoronNo (Boron gone)CatDeathDiagnosis:Catalyst DeactivationCheckBoron->CatDeathYes (Both remain)Soln1Solution:Switch to Anhydrous (Protocol B)or Increase Boronic Acid (2.0 eq)DeBoron->Soln1Soln2Solution:Switch to XPhos Pd G4or SPhos Pd G3CatDeath->Soln2SlowRxnDiagnosis:Low Reactivity

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Sigma-Aldrich. 3-Isobutoxy-5-methylphenylboronic acid Product Page.[1]Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4] Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Application Notes and Protocols for Solvent Selection in 3-Isobutoxy-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Modern Cross-Coupling Reactions

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool in pharmaceutical and materials science research.[2] The choice of solvent, often perceived as a mere medium for the reaction, is, in fact, a critical parameter that profoundly influences the reaction's efficiency, selectivity, and overall success.[3] Solvents can affect the solubility of reactants and catalysts, the stability of intermediates, and the rate of the catalytic cycle.[3] This guide provides a comprehensive overview and detailed protocols for the strategic selection of solvents in reactions involving 3-isobutoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis.

Understanding 3-Isobutoxy-5-methylphenylboronic Acid: Properties and Considerations

3-Isobutoxy-5-methylphenylboronic acid is an aromatic boronic acid featuring an isobutoxy and a methyl group on the phenyl ring. These substituents influence the electronic properties and steric hindrance of the molecule, which in turn affect its reactivity in cross-coupling reactions. The boronic acid moiety is the key functional group participating in the Suzuki-Miyaura coupling.

Solubility Profile: A Key Determinant for Reaction Success

The solubility of all components in the reaction mixture—the boronic acid, the coupling partner (e.g., an aryl halide), the catalyst, and the base—is paramount for achieving optimal reaction kinetics. Poor solubility of any of these components can lead to sluggish or incomplete reactions. While specific quantitative solubility data for 3-isobutoxy-5-methylphenylboronic acid is not extensively published, valuable insights can be drawn from studies on structurally similar compounds like isobutoxyphenylboronic acid isomers.[4]

Generally, phenylboronic acids exhibit good solubility in polar aprotic solvents such as ethers (e.g., dioxane, tetrahydrofuran (THF)) and ketones, moderate solubility in less polar solvents like chloroform, and low solubility in nonpolar hydrocarbon solvents.[5] The presence of the isobutoxy group in the target molecule is expected to enhance its solubility in a range of organic solvents compared to unsubstituted phenylboronic acid.

Table 1: General Solubility Trends of Arylboronic Acids in Common Organic Solvents

Solvent ClassExamplesExpected Solubility of 3-Isobutoxy-5-methylphenylboronic acidRationale
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF, Dimethoxyethane (DME)HighGood balance of polarity to dissolve the boronic acid and the palladium catalyst.[6]
Aromatic Hydrocarbons Toluene, XylenesModerate to HighOften used in Suzuki reactions, can facilitate higher reaction temperatures.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)HighTheir high polarity can enhance the rate of reaction, but may also influence selectivity.[7]
Alcohols Isopropanol, n-Butanol, tert-Amyl alcoholModerateCan act as both solvent and a weak base, but can also lead to side reactions like protodeboronation.[8]
Water -Low to ModerateOften used as a co-solvent with organic solvents to dissolve the inorganic base.[4]

It is crucial to experimentally verify the solubility of 3-isobutoxy-5-methylphenylboronic acid and its coupling partner in the chosen solvent system at the intended reaction temperature.

Stability Considerations: Mitigating Decomposition Pathways

Boronic acids are susceptible to degradation under certain conditions. Two common decomposition pathways are protodeboronation (hydrolytic cleavage of the C-B bond) and oxidative degradation. The choice of solvent can significantly impact the stability of the boronic acid.

  • Protodeboronation: This is often more pronounced in protic solvents, especially at elevated temperatures and in the presence of a strong base.[8] While water is a common co-solvent for dissolving the base, prolonged reaction times at high temperatures in aqueous media can lead to the formation of the corresponding arene byproduct.

  • Oxidative Degradation: Arylboronic acids can be susceptible to oxidation. While less dependent on the solvent itself, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a standard and highly recommended practice to minimize this side reaction.

Strategic Solvent Selection for Suzuki-Miyaura Coupling Reactions

The selection of an appropriate solvent system for a Suzuki-Miyaura reaction involving 3-isobutoxy-5-methylphenylboronic acid is a multi-faceted decision that depends on several factors, including the nature of the coupling partner, the palladium catalyst and ligand, and the base.

The Role of the Solvent in the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The solvent influences each of these steps:

  • Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the aryl-halide bond. The polarity of the solvent can affect the rate of this step.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center. This step is often rate-limiting and is significantly influenced by the base and the solvent. The solvent must facilitate the formation of the active boronate species.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Reductive Elimination ArAr_product Ar-Ar' ArPdArB->ArAr_product ArX Aryl Halide (Ar-X) ArBOH2 3-Isobutoxy-5-methylphenylboronic acid (Ar'-B(OH)2) Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: Solvent Screening for the Suzuki-Miyaura Coupling of 3-Isobutoxy-5-methylphenylboronic Acid

This protocol outlines a systematic approach to screen various solvents for a Suzuki-Miyaura reaction. It is designed to be performed on a small scale to conserve materials while providing valuable data for reaction optimization.

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • A selection of anhydrous solvents (e.g., 1,4-dioxane, THF, toluene, DMF, isopropanol)

  • Inert atmosphere (nitrogen or argon)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add 3-isobutoxy-5-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents) to a series of identical reaction vials.

  • Catalyst Addition: To each vial, add the palladium catalyst (e.g., 2-5 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 0.5 mL). Ensure all solids are well-suspended.

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at a desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 4, and 8 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC to monitor the consumption of the starting materials and the formation of the product.

  • Analysis: Once the reaction is deemed complete or has reached a plateau, quench the reactions with water and extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and relative yield in each solvent.

Solvent_Screening_Workflow start Start: Prepare Reactants vials Dispense Reactants into Multiple Vials start->vials catalyst Add Palladium Catalyst vials->catalyst solvents Add Different Solvents to Each Vial catalyst->solvents reaction Heat Reactions under Inert Atmosphere solvents->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Continue if incomplete analysis Quench and Analyze by LC-MS or GC-MS monitoring->analysis end End: Identify Optimal Solvent analysis->end

Caption: Workflow for solvent screening.

Protocol 2: Optimized Suzuki-Miyaura Coupling of 3-Isobutoxy-5-methylphenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using an optimized solvent system based on the screening results.

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-isobutoxy-5-methylphenylboronic acid, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Poor solubility of reactants- Inactive catalyst- Inappropriate base or solvent- Increase reaction temperature- Use a different solvent or co-solvent system- Use a fresh batch of catalyst- Screen different bases (e.g., Cs₂CO₃, K₃PO₄)
Protodeboronation - Presence of excess water- High reaction temperature- Prolonged reaction time- Use a lower water content or an anhydrous solvent system with a soluble base- Lower the reaction temperature- Monitor the reaction closely and stop when complete
Homocoupling of Boronic Acid - Presence of oxygen- Certain palladium catalysts- Ensure the reaction is performed under a strictly inert atmosphere- Screen different palladium catalysts and ligands

Conclusion

The judicious selection of a solvent is a critical, yet often underestimated, aspect of optimizing Suzuki-Miyaura cross-coupling reactions. For 3-isobutoxy-5-methylphenylboronic acid, a systematic approach to solvent screening, considering both solubility and stability, is essential for achieving high yields and purity. Ethereal solvents, such as 1,4-dioxane and THF, often provide a good starting point due to their ability to dissolve the reactants and catalyst effectively. However, the optimal solvent will ultimately depend on the specific reaction partners and conditions. By following the protocols and considering the principles outlined in this guide, researchers can confidently develop robust and efficient synthetic routes utilizing this valuable building block.

References

  • Beilstein J. Org. Chem. 2018, 14, 2384–2393. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Norwegian Research Information Repository. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]

  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of London. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • NIH. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • Diva-portal.org. Suzuki reactions in novel liquids. [Link]

  • ResearchGate. Solubility of 3-isobutoxyphenylboronic acid (3) in water. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • PubChem. 3-Isopropoxy-5-methylphenylboronic acid. [Link]

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Application Notes and Protocols: Derivatization of 3-Isobutoxy-5-methylphenylboronic Acid for Specific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Isobutoxy-5-methylphenylboronic acid is a versatile building block in modern organic synthesis, particularly in the construction of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring an electron-donating isobutoxy group and a methyl group at the meta positions, imparts specific reactivity and properties to its derivatives. This guide provides detailed application notes and protocols for the derivatization of 3-isobutoxy-5-methylphenylboronic acid via three powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction. These methodologies enable the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, opening avenues to a diverse array of functionalized molecules.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying chemical principles and the rationale behind the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] For 3-isobutoxy-5-methylphenylboronic acid, this reaction is particularly effective for synthesizing substituted biaryl scaffolds, which are prevalent in many biologically active molecules.[3][4] The electron-rich nature of the boronic acid, due to the isobutoxy group, generally facilitates the transmetalation step in the catalytic cycle.

Application Note: Synthesis of a Novel Biaryl Scaffold

This protocol describes the synthesis of 2-(3-isobutoxy-5-methylphenyl)-pyridine, a biaryl compound with potential applications as a ligand in catalysis or as a precursor for pharmacologically active molecules. The choice of a pyridine-based coupling partner is illustrative of the reaction's utility in accessing heteroaromatic biaryls.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-isobutoxy-5-methylphenylboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-isobutoxy-5-methylphenyl)-pyridine.

Expected Yield: 85-95%

Data Table: Suzuki-Miyaura Coupling of 3-Isobutoxy-5-methylphenylboronic acid with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
12-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O592
24-IodoanisolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O495
31-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃DMF688
43-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene885

Yields are based on generalized results for similar electron-rich boronic acids and may vary.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_products Products & Purification boronic_acid 3-Isobutoxy-5-methylphenylboronic acid catalyst Pd(0) Catalyst (e.g., from Pd(OAc)₂/PPh₃) boronic_acid->catalyst Transmetalation aryl_halide Aryl Halide (e.g., 2-Bromopyridine) aryl_halide->catalyst Oxidative Addition product Biaryl Product catalyst->product Reductive Elimination base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/H₂O) temperature Heat (e.g., 90 °C) purification Workup & Purification product->purification

Caption: Suzuki-Miyaura Coupling Workflow

Chan-Lam Coupling: Synthesis of Aryl Ethers and Aryl Amines

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-O or C-N bonds between boronic acids and alcohols or amines, respectively.[5][6] This reaction is particularly advantageous as it often proceeds under mild conditions and is tolerant of a wide range of functional groups. For 3-isobutoxy-5-methylphenylboronic acid, this provides a direct route to substituted aryl ethers and anilines.

Application Note: Synthesis of a Substituted Diaryl Ether

This protocol details the synthesis of 1-isobutoxy-3-methyl-5-phenoxybenzene, a diaryl ether that could serve as a building block in materials science or as a fragment in medicinal chemistry. The reaction utilizes copper(II) acetate as the catalyst and is performed open to the air.

Experimental Protocol: Chan-Lam C-O Coupling (Etherification)

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: In a round-bottom flask, add 3-isobutoxy-5-methylphenylboronic acid (1.0 mmol), phenol (1.2 mmol), copper(II) acetate (1.5 mmol), and activated 4 Å molecular sieves (200 mg).

  • Solvent and Base Addition: Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure diaryl ether.

Expected Yield: 70-85%

Experimental Protocol: Chan-Lam C-N Coupling (Amination)

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid

  • Aniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of 3-isobutoxy-5-methylphenylboronic acid (1.0 mmol) and aniline (1.2 mmol) in dichloromethane (10 mL), add copper(II) acetate (1.1 mmol) and triethylamine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature under an air atmosphere for 12-18 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired N-aryl amine.

Expected Yield: 75-90%

Data Table: Chan-Lam Coupling of 3-Isobutoxy-5-methylphenylboronic acid

EntryCoupling PartnerProduct TypeCatalystBaseSolventTime (h)Yield (%)
1PhenolAryl EtherCu(OAc)₂PyridineDCM1882
24-MethoxyphenolAryl EtherCu(OAc)₂PyridineDCM2085
3AnilineAryl AmineCu(OAc)₂Et₃NDCM1688
4MorpholineAryl AmineCu(OAc)₂Et₃NDCM2475

Yields are based on generalized results for similar electron-rich boronic acids and may vary.

Workflow Diagram: Chan-Lam Coupling

Chan_Lam_Coupling cluster_products Products & Purification boronic_acid 3-Isobutoxy-5-methylphenylboronic acid catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) boronic_acid->catalyst Transmetalation nucleophile Nucleophile (Amine or Alcohol) nucleophile->catalyst product Aryl Ether or Aryl Amine catalyst->product Reductive Elimination base Base (e.g., Pyridine) solvent Solvent (e.g., DCM) atmosphere Air (Oxygen) purification Workup & Purification product->purification

Caption: Chan-Lam Coupling Workflow

Petasis Reaction: Synthesis of Substituted Amines

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between a boronic acid, an amine, and a carbonyl compound to form substituted amines.[7][8] This reaction is highly valuable for its ability to rapidly generate molecular complexity. The electron-rich nature of 3-isobutoxy-5-methylphenylboronic acid makes it an excellent substrate for this transformation.

Application Note: Synthesis of a Tertiary Amine

This protocol describes the synthesis of 1-((3-isobutoxy-5-methylphenyl)(phenyl)methyl)piperidine, a tertiary amine with a scaffold that could be of interest in medicinal chemistry. The reaction is a one-pot procedure that is operationally simple.

Experimental Protocol: Petasis Reaction

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid

  • Piperidine

  • Benzaldehyde

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Reaction Setup: In a screw-cap vial, dissolve 3-isobutoxy-5-methylphenylboronic acid (1.0 mmol), piperidine (1.2 mmol), and benzaldehyde (1.1 mmol) in a 1:1 mixture of dichloromethane and toluene (10 mL).

  • Reaction: Seal the vial and heat the mixture to 60 °C for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate with 1% triethylamine) to afford the pure tertiary amine.

Expected Yield: 65-80%

Data Table: Petasis Reaction of 3-Isobutoxy-5-methylphenylboronic acid

EntryAmineCarbonyl CompoundSolventTemp (°C)Time (h)Yield (%)
1PiperidineBenzaldehydeDCM/Toluene601478
2MorpholineFormaldehyde (paraformaldehyde)Dioxane801672
3BenzylamineGlyoxylic acidEthanol501268
4Dibenzylamine4-ChlorobenzaldehydeToluene701875

Yields are based on generalized results for similar electron-rich boronic acids and may vary.

Workflow Diagram: Petasis Reaction

Petasis_Reaction cluster_intermediate Intermediate Formation cluster_products Products & Purification boronic_acid 3-Isobutoxy-5-methylphenylboronic acid iminium Iminium Ion boronic_acid->iminium Nucleophilic Attack amine Amine amine->iminium carbonyl Carbonyl Compound carbonyl->iminium solvent Solvent temperature Heat product Substituted Amine iminium->product purification Workup & Purification product->purification

Caption: Petasis Reaction Workflow

Conclusion

The derivatization of 3-isobutoxy-5-methylphenylboronic acid through Suzuki-Miyaura, Chan-Lam, and Petasis reactions provides a powerful toolkit for the synthesis of a wide range of complex organic molecules. The protocols and application notes presented in this guide offer a starting point for researchers to explore the utility of this versatile building block in their own synthetic endeavors. The electron-donating nature of the substituents on the phenyl ring generally leads to good reactivity in these cross-coupling reactions, making 3-isobutoxy-5-methylphenylboronic acid an attractive starting material for the discovery and development of new chemical entities.

References

  • Petasis, N. A.; Akritopoulou, I. A New and Practical Synthesis of Allylamines from Organoboronic Acids, Amines and Paraformaldehyde. Tetrahedron Lett.1993 , 34 (4), 583–586. [Link]

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39 (19), 2933–2936. [Link]

  • Petasis, N. A.; Zavialov, I. A. A New and Practical Synthesis of α-Amino Acids from Organoboronic Acids. J. Am. Chem. Soc.1997 , 119 (2), 445–446. [Link]

  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39 (19), 2941–2944. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, amides, imides, and related N-H containing compounds. J. Am. Chem. Soc.2002 , 124 (50), 14844–14845. [Link]

  • Naskar, D.; Roy, A.; Seibel, W. L.; Portlock, D. E. A new palladium-catalyzed three-component synthesis of α-substituted amides. Tetrahedron Lett.2003 , 44 (47), 8865–8868. [Link]

  • Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979 , 20 (36), 3437–3440. [Link]

  • Evans, D. A.; Katz, J. L.; West, T. R. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Lett.1998 , 39 (19), 2937–2940. [Link]

  • Antilla, J. C.; Buchwald, S. L. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Org. Lett.2001 , 3 (13), 2077–2079. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998 , 37 (24), 3387–3388. [Link]

  • Quach, T. D.; Batey, R. A. Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Org. Lett.2003 , 5 (23), 4397–4400. [Link]

  • Carrow, B. P.; Hartwig, J. F. A Practical Synthesis of (2-Arylphenyl)dicyclohexylphosphines. J. Org. Chem.2011 , 76 (8), 2869–2872. [Link]

  • King, A. O.; Yasuda, N. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Organometallics in Process Chemistry; Springer, 2004 ; pp 205–245. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544–4568. [Link]

  • Miyaura, Norio, and Akira Suzuki. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical reviews 95.7 (1995): 2457-2483. [Link]

  • Suzuki, Akira. "Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds." Angewandte Chemie International Edition in English 30.9 (1991): 1077-1085. [Link]

  • Hassan, J., et al. "Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical reviews 102.5 (2002): 1359-1470. [Link]

  • Stanforth, Stephen P. "Catalytic cross-coupling reactions in biaryl synthesis." Tetrahedron 54.3-4 (1998): 263-303. [Link]

  • Kotha, Sambasivarao, Kakali Lahiri, and Dhurke Kashinath. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron 58.48 (2002): 9633-9695. [Link]

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Application Note & Protocol: Catalytic Cycle of Suzuki-Miyaura Reaction with 3-Isobutoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of complex biaryl structures.[1] This guide provides an in-depth analysis of the Suzuki-Miyaura reaction's catalytic cycle, with a specific focus on the coupling of 3-Isobutoxy-5-methylphenylboronic acid. This substrate presents unique challenges and considerations due to the steric hindrance from the isobutoxy group and the electron-donating nature of both substituents. We will dissect the mechanistic nuances, provide a field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting to empower researchers in leveraging this powerful transformation.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The fundamental steps are (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.[3][4] The specific nature of the substrates and ligands can influence the rate and efficiency of each step.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to an organic halide (Ar¹-X).[1][4] This is often the rate-determining step of the cycle.[4] The palladium inserts into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II) and forming a square planar complex.[5][6] The reactivity of the halide is crucial, with the typical trend being I > OTf > Br >> Cl.[2][4]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[1] For this to occur, the boronic acid must be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻.[2][8] This boronate then coordinates to the palladium center, facilitating the transfer of the aryl group (in this case, 3-isobutoxy-5-methylphenyl) and displacing the halide or other ancillary ligand.[1] The choice of base and solvent is critical for an efficient transmetalation.[4][8]

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, where the two organic fragments (Ar¹ and Ar²) are coupled to form the new C-C bond of the biaryl product.[1][3] This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium complex.[2][4] Bulky ligands on the palladium catalyst can promote this step.[1]

Special Considerations for 3-Isobutoxy-5-methylphenylboronic acid:
  • Steric Hindrance: The bulky isobutoxy group ortho to the boronic acid can sterically hinder the approach to the palladium center during transmetalation.

  • Electronic Effects: Both the isobutoxy (alkoxy) and methyl (alkyl) groups are electron-donating. This increases the electron density on the phenyl ring, which can make the transmetalation step more facile but may slow down the reductive elimination.

To overcome these challenges, the selection of a suitable catalyst system is paramount. Palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and the reductive elimination steps for challenging substrates.[1][4][7]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex TM_Ready Ar¹-Pd(II)L₂-OH OA_Complex->TM_Ready RE_Complex Ar¹-Pd(II)L₂-Ar² TM_Ready->RE_Complex RE_Complex->Pd0 Product Ar¹-Ar² (Product) ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ (3-Isobutoxy-5-methylphenylboronic acid) Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of an aryl bromide with 3-Isobutoxy-5-methylphenylboronic acid. It employs a catalyst system known for its effectiveness with sterically hindered and electron-rich substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Aryl Bromide (Ar¹-Br)≥98%Standard SupplierSubstrate
3-Isobutoxy-5-methylphenylboronic acid≥97%Standard SupplierCoupling Partner
Pd₂(dba)₃Catalyst GradeStandard SupplierPalladium Precatalyst
SPhosLigand GradeStandard SupplierLigand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Standard SupplierBase
1,4-DioxaneAnhydrous, ≥99.8%Standard SupplierSolvent
Deionized WaterHigh PurityIn-houseCo-solvent
Ethyl AcetateACS GradeStandard SupplierFor Extraction
Brine (Saturated NaCl)ACS GradeIn-houseFor Washing
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying Agent
Silica Gel230-400 meshStandard SupplierFor Chromatography
Reaction Setup and Execution

Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Boronic Acid Addition: Add 3-Isobutoxy-5-methylphenylboronic acid (1.2 mmol, 1.2 equiv).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and SPhos (0.04 mmol, 4 mol %). Add these solids to the reaction flask.

    • Rationale: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition and is highly effective for coupling sterically demanding partners. The 1:2 Pd:Ligand ratio is typical for this catalyst system.

  • Base Addition: Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

    • Rationale: K₃PO₄ is a moderately strong base effective in activating the boronic acid for transmetalation without causing degradation of sensitive functional groups.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The mixture should be sparged with an inert gas for 10-15 minutes.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Water is essential for the activation of the boronic acid.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the limiting reactant (aryl bromide) indicates completion.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Rationale: Washing removes the inorganic base and other water-soluble impurities.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired biaryl product.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add: 1. Aryl Bromide 2. Boronic Acid 3. Pd₂(dba)₃ / SPhos 4. K₃PO₄ setup->reagents solvents Add Solvents (Dioxane/H₂O) & Degas reagents->solvents heat Heat to 100 °C (4-12 hours) solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up (EtOAc Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base or solvent system.1. Ensure all steps are performed under a strict inert atmosphere. Use fresh catalyst and ligand.2. Use properly dried glassware and anhydrous solvents.3. Screen other bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/Water).
Protodeboronation of Boronic Acid 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of acidic impurities.1. Attempt the reaction at a lower temperature (e.g., 80 °C).2. Monitor carefully and stop the reaction upon completion.3. Ensure reagents are pure.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Thoroughly degas the reaction mixture before heating.2. Reduce the catalyst loading (e.g., to 1 mol % Pd).
Difficult Purification 1. Close polarity of product and starting materials.2. Formation of phosphine oxide byproducts.1. Optimize the chromatography solvent system.2. Consider alternative purification methods like recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura reaction remains a vital tool for constructing C-C bonds in complex molecules. By understanding the intricacies of the catalytic cycle and the specific challenges posed by substrates like 3-Isobutoxy-5-methylphenylboronic acid, researchers can rationally design and execute successful coupling reactions. The protocol detailed herein provides a robust starting point, and the troubleshooting guide offers a framework for systematic optimization. Careful attention to catalyst selection, reaction conditions, and inert atmosphere techniques is critical for achieving high yields and purity, ultimately accelerating discovery in drug development and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • That's an impressive reaction! (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Jana, S., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • The Organic Chemist. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5465. Available at: [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(51), 16031–16038. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Homocoupling of 3-Isobutoxy-5-methylphenylboronic acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 3-isobutoxy-5-methylphenylboronic acid. Here, we delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?

A: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where the boronic acid starting material reacts with itself to form a symmetrical biaryl product.[1] In the case of 3-isobutoxy-5-methylphenylboronic acid, this results in the formation of 3,3'-diisobutoxy-5,5'-dimethyl-1,1'-biphenyl. This byproduct consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to structural similarities with the target molecule.

Q2: What is the primary cause of boronic acid homocoupling?

A: The predominant cause of homocoupling is the presence of Pd(II) species in the reaction mixture, especially in the absence of the aryl halide coupling partner.[2] This can occur if a Pd(II) precatalyst is used and its reduction to the catalytically active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, allowing oxygen to oxidize the Pd(0) catalyst to Pd(II).[1][2] These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1]

Q3: My reaction is showing significant amounts of the homocoupled product of 3-isobutoxy-5-methylphenylboronic acid. What are the most likely contributing factors?

A: Several factors can promote the homocoupling of your specific boronic acid:

  • Oxygen Contamination: Inadequate degassing of the reaction mixture is a primary culprit. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then drives the homocoupling pathway.[2][3]

  • Choice of Palladium Precatalyst: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can lead to higher levels of homocoupling if the initial reduction to Pd(0) is slow or incomplete.[1][2]

  • Slow Oxidative Addition: If the oxidative addition of your aryl halide to the Pd(0) center is slow, the concentration of active catalyst available to react with the boronic acid increases, providing a greater opportunity for homocoupling to occur.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of competing reactions. Certain conditions may inadvertently favor the homocoupling pathway.[4][5]

  • Electron-Richness of the Boronic Acid: While not extensively documented for this specific molecule, electron-rich arylboronic acids can sometimes be more prone to homocoupling.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with the homocoupling of 3-isobutoxy-5-methylphenylboronic acid.

Issue 1: High Levels of Homocoupling Detected by LC-MS or ¹H NMR.

Underlying Cause: This is the most direct indicator of a suboptimal reaction environment that favors the homocoupling side reaction over the desired cross-coupling.

Troubleshooting Workflow:

G start High Homocoupling Detected degas Step 1: Enhance Degassing Protocol start->degas catalyst Step 2: Evaluate Palladium Source degas->catalyst If issue persists ligand Step 3: Optimize Ligand catalyst->ligand If issue persists reagent_order Step 4: Modify Reagent Addition Order ligand->reagent_order If issue persists success Homocoupling Minimized reagent_order->success Successful Optimization

Troubleshooting Workflow for High Homocoupling.

Step-by-Step Solutions:

  • Enhance Degassing Protocol:

    • Why: To rigorously exclude oxygen, which oxidizes Pd(0) to Pd(II) and promotes homocoupling.[1][2]

    • Protocol:

      • Combine all reagents except the palladium catalyst and ligand in the reaction flask.

      • Perform at least three cycles of vacuum/inert gas backfill. A subsurface sparge with argon or nitrogen for 10-15 minutes is highly effective.[1][6]

      • Add the catalyst and ligand under a positive pressure of inert gas.

  • Evaluate Palladium Source:

    • Why: Pd(0) sources are generally preferred to minimize the initial concentration of Pd(II).

    • Recommendations:

      • Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7]

      • If using a Pd(II) source, consider adding a reducing agent like potassium formate to facilitate the in-situ reduction to Pd(0).[1]

  • Optimize Ligand Selection:

    • Why: The ligand influences the rates of both oxidative addition and reductive elimination. A well-chosen ligand can accelerate the desired catalytic cycle, thereby outcompeting the homocoupling pathway.[8]

    • Recommendations:

      • For sterically hindered or electron-rich aryl halides, consider bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can promote faster oxidative addition.[9]

      • N-heterocyclic carbene (NHC) ligands are also effective for challenging couplings and can offer high stability.[7]

  • Modify Reagent Addition Order:

    • Why: Adding the boronic acid last can minimize its exposure to the catalyst before the aryl halide has had a chance to undergo oxidative addition.

    • Protocol:

      • Charge the reaction vessel with the aryl halide, base, and solvent.

      • Thoroughly degas the mixture.

      • Add the palladium catalyst and ligand.

      • Finally, add the 3-isobutoxy-5-methylphenylboronic acid, either as a solid or dissolved in a small amount of degassed solvent.

Issue 2: Inconsistent Results and Variable Levels of Homocoupling.

Underlying Cause: This often points to subtle variations in experimental setup and reagent quality that can have a significant impact on the reaction outcome.

Troubleshooting Table:

Parameter Potential Issue Recommended Action
Solvent Quality Presence of peroxides in ethereal solvents (e.g., THF, dioxane) can oxidize the catalyst.Use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides before use.
Base Quality The base may be old, hydrated, or of insufficient strength.Use a freshly opened or properly stored base. Consider stronger bases like K₃PO₄ or Cs₂CO₃ if using a weaker base.[7]
Boronic Acid Stability Boronic acids can degrade over time, especially if not stored properly. Protodeboronation is a known side reaction.[10][11]Use fresh 3-isobutoxy-5-methylphenylboronic acid. Store under an inert atmosphere in a cool, dark place.
Reaction Temperature Inconsistent heating can affect reaction kinetics.Use a temperature-controlled heating mantle or oil bath to ensure consistent and accurate temperature.

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the catalytic cycles at play.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway pd0_s Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0_s->oa pd0_h Pd(0)L₂ pd2_s Ar-Pd(II)-X oa->pd2_s tm Transmetalation (R-B(OH)₂) pd2_s->tm pd2_r Ar-Pd(II)-R tm->pd2_r re Reductive Elimination pd2_r->re product Ar-R (Product) re->product product->pd0_s oxidation Oxidation (e.g., O₂) pd0_h->oxidation pd2_h Pd(II) Species oxidation->pd2_h tm1 Transmetalation 1 (R-B(OH)₂) pd2_h->tm1 pd2_r1 R-Pd(II)-X' tm1->pd2_r1 tm2 Transmetalation 2 (R-B(OH)₂) pd2_r1->tm2 pd2_r2 R-Pd(II)-R tm2->pd2_r2 re_h Reductive Elimination pd2_r2->re_h re_h->pd0_h Regenerates Pd(0) homo_product R-R (Homocoupling) re_h->homo_product

Competing Catalytic Cycles in Suzuki-Miyaura Reactions.

The desired Suzuki-Miyaura catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the cross-coupled product.[8][12] The competing homocoupling pathway is initiated by the oxidation of Pd(0) to Pd(II).[2] This Pd(II) species then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol incorporates best practices for setting up a Suzuki reaction to suppress the formation of the homocoupled byproduct of 3-isobutoxy-5-methylphenylboronic acid.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 3-isobutoxy-5-methylphenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via cannula or syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand if necessary. Add this to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Reaction Mixture by LC-MS

A robust analytical method is essential for accurately quantifying the ratio of the desired product to the homocoupled byproduct.

  • Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over several minutes to elute the compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Integrate the peak areas for the desired product and the homocoupled byproduct to determine their relative abundance.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]

  • RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

Sources

Technical Support Center: Stability & Handling of 3-Isobutoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you have observed inconsistent stoichiometry, "impurities" in NMR spectra, or loss of reactivity during the storage or use of 3-Isobutoxy-5-methylphenylboronic acid .

This compound presents a dual challenge common to electron-rich arylboronic acids:

  • The "Dry" Problem: Reversible dehydration into boroxine trimers, altering effective molecular weight.

  • The "Wet" Problem: Irreversible protodeboronation (C-B bond cleavage) in solution, driven by pH and solvent choice.

This guide provides the mechanistic understanding and validated protocols to stabilize this reagent.

Module 1: The Boroxine Equilibrium (Stoichiometry Control)

The Issue

Users often report that the material appears "impure" by


H NMR or that reactions require excess reagent to reach completion. This is rarely a purity issue but rather a hydration state issue .
The Mechanism

In solid state and non-aqueous solvents, 3-Isobutoxy-5-methylphenylboronic acid exists in equilibrium with its cyclic anhydride (boroxine). This process is driven by entropy and water removal.

  • Monomer (Acid):

    
     g/mol [1]
    
  • Trimer (Boroxine):

    
     g/mol  (Effective monomer weight changes)
    

If you weigh the sample assuming it is 100% boronic acid, but it has partially dehydrated to boroxine, you are actually adding more boron equivalents than calculated. Conversely, if it is hygroscopic and wet, you add less.

Visualizing the Equilibrium

BoroxineEquilibrium Acid Boronic Acid Monomer (3 Ar-B(OH)2) Boroxine Boroxine Trimer ((Ar-BO)3) Acid->Boroxine Dehydration (Heat/Vacuum) Boroxine->Acid Hydrolysis (+ Water) Water 3 H2O

Figure 1: The reversible dehydration cycle. In dry organic solvents (CDCl3, DMSO-d6), the equilibrium shifts right.

Troubleshooting & Protocol
SymptomDiagnosisCorrective Action
Broad NMR Peaks Rapid exchange between monomer and trimer on the NMR timescale.Add 1 drop of D₂O to the NMR tube. This forces the equilibrium fully to the monomer (Acid) side, sharpening the peaks.
Stoichiometry Drift Unknown ratio of Acid:Boroxine.Standardize the Reagent: Dissolve in Et₂O, wash with water, and recrystallize. Alternatively, convert to the Pinacol ester (see Module 4) for precise weighing.

Module 2: Solution Stability (Preventing Decomposition)

The Issue

The compound loses activity after being stored in solution (e.g., DMSO or Methanol stocks) for >24 hours.

The Mechanism: Protodeboronation

The 3-isobutoxy and 5-methyl substituents are electron-donating groups (EDGs) .

  • Effect: They increase electron density on the aromatic ring.[2]

  • Vulnerability: While EDGs stabilize the C-B bond against oxidation relative to alkyl boronic acids, they make the ring susceptible to acid-catalyzed protodeboronation (similar to electrophilic aromatic substitution).

Pathway: A proton (


) attacks the carbon bearing the boron (ipso-position), leading to C-B bond cleavage and the formation of 3-isobutoxy-5-methylbenzene (the "de-borylated" byproduct).
Solvent & Storage Recommendations
SolventStability RatingRisk FactorRecommendation
Methanol/Ethanol ⭐⭐ (Low)Promotes solvolysis; often contains trace acid.Avoid for long-term storage. Use only for immediate reactions.
THF ⭐⭐⭐ (Medium)Peroxide formation can trigger oxidative cleavage.Use inhibitor-free, anhydrous THF . Store under Argon.
DMSO / DMF ⭐⭐⭐⭐⭐ (High)Aprotic, generally neutral.Best for Stock Solutions. Store at -20°C.
Water (Basic) ⭐⭐⭐ (Medium)Stable at mild pH (8-10). Unstable at pH >12 or pH <4.Prepare fresh. Do not store.
Critical Protocol: The "Neutral pH" Rule

Because this molecule is electron-rich:

  • Avoid Acidic Media: Do not expose to HCl or silica gel for extended periods (silica is slightly acidic).

  • Avoid Strong Oxidants: The isobutoxy ether linkage is susceptible to radical oxidation.

Module 3: The Ultimate Fix (Derivatization)

If the free boronic acid proves too unstable for your specific application (e.g., slow release required, or long reaction times), you must convert it to a Self-Validating System using a protecting group.

Strategy A: Pinacol Ester (Bpin)
  • Why: Removes hydrogen bond donor/acceptor sites; significantly reduces protodeboronation and oxidation susceptibility.

  • Protocol:

    • Mix 1.0 eq Boronic Acid + 1.1 eq Pinacol in dry THF.

    • Add MgSO₄ (dehydrating agent) and stir at RT for 2-4 hours.

    • Filter and concentrate.

    • Result: A stable oil/solid that can be purified on silica (unlike the free acid).[3]

Strategy B: MIDA Ester (The "Slow Release" Capsule)
  • Why: MIDA (N-methyliminodiacetic acid) rehybridizes the Boron from

    
     to 
    
    
    
    , shutting down its reactivity entirely until subjected to aqueous base.
  • Benefit: Indefinitely stable on the benchtop; compatible with chromatography.[3]

Stabilization Unstable Free Boronic Acid (Reactive sp2 Boron) Complex MIDA Boronate Ester (Unreactive sp3 Boron) Unstable->Complex Dean-Stark / Toluene Reflux MIDA MIDA Ligand (N-methyliminodiacetic acid) MIDA->Complex Release Slow Release in Reaction (Mild Base + H2O) Complex->Release Hydrolysis Release->Unstable Controlled Dosage

Figure 2: The MIDA protection strategy. The sp3 hybridization renders the boron inert to protodeboronation during storage.

Frequently Asked Questions (FAQ)

Q1: I see a second set of peaks in my NMR in CDCl₃. Is my compound decomposing?

  • A: Likely not. This is usually the boroxine trimer. Boronic acids dehydrate easily in non-polar solvents like chloroform.

  • Test: Run the NMR in DMSO-d6 with a drop of D₂O. If the peaks coalesce into a single clean set, your compound is pure.

Q2: Can I purify this compound on Silica Gel?

  • A: Proceed with caution. Silica is acidic and can cause protodeboronation of electron-rich arylboronic acids.

  • Fix: Treat the silica with 1% Triethylamine (TEA) in hexanes before loading your column to neutralize acidic sites.

Q3: What is the best way to store the solid?

  • A: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the vial is tightly sealed to prevent moisture fluctuations which shift the boroxine/acid weight ratio.

Q4: My Suzuki coupling failed. The starting material is gone, but no product formed.

  • A: Check for protodeboronation .[4][5] Look for the mass of 3-isobutoxy-5-methylbenzene (Starting Material Mass minus 44 Da). If found, lower the reaction temperature and ensure your base (e.g., K₂CO₃) is not too concentrated, or switch to the Pinacol ester.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][6] Wiley-VCH.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Gillis, E. P., & Burke, M. D. (2007).[7] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

  • Lenti, D., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

Sources

Impact of water on 3-Isobutoxy-5-methylphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Isobutoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of water on the coupling efficiency of this electron-rich boronic acid.

Introduction: The Double-Edged Sword of Water in Suzuki-Miyaura Couplings

3-Isobutoxy-5-methylphenylboronic acid is an electron-rich arylboronic acid, a class of reagents known for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The presence of water in these reactions is a critical parameter that can be both beneficial and detrimental. On one hand, a small amount of water can be essential for the catalytic cycle, particularly in solubilizing the base and facilitating the formation of the active boronate species.[2] On the other hand, excess water can lead to a significant and often irreversible side reaction known as protodeboronation, which cleaves the carbon-boron bond, rendering the boronic acid inactive and drastically reducing the yield of the desired product.[1] This guide will help you navigate the nuanced role of water to optimize your coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of 3-Isobutoxy-5-methylphenylboronic acid, with a focus on water content.

Q1: Why is my coupling reaction with 3-isobutoxy-5-methylphenylboronic acid giving a low yield?

A1: Low yields with this electron-rich boronic acid are frequently linked to its decomposition via protodeboronation. The isobutoxy and methyl groups donate electron density to the aromatic ring, making the carbon-boron bond more susceptible to cleavage by proton sources, with water being a common culprit in the reaction mixture.[3][4] Other factors can include suboptimal catalyst systems, incorrect base selection, or issues with solvent purity.

Q2: Is it necessary to use completely anhydrous conditions for my Suzuki-Miyaura coupling with this boronic acid?

A2: Not always, but it is a critical parameter to control. The necessity for strictly anhydrous conditions depends on the specific base and solvent system used. Some protocols, particularly those using bases like K₃PO₄ or Cs₂CO₃ in solvents like THF or dioxane, often benefit from the presence of a small, controlled amount of water to facilitate the reaction. However, due to the heightened risk of protodeboronation with this electron-rich substrate, minimizing water content is a prudent starting point for optimization.

Q3: How should I properly store 3-isobutoxy-5-methylphenylboronic acid to prevent degradation?

A3: Boronic acids are generally sensitive to moisture.[5][6] It is recommended to store 3-isobutoxy-5-methylphenylboronic acid in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen).[7] Long-term storage in a desiccator can also help to prevent hydration.

Q4: Can the choice of base influence the impact of water on the reaction?

A4: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[8] Stronger bases can accelerate the desired reaction, but may also promote side reactions if not chosen carefully. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[9] The interplay between the base, solvent, and water content is a key area for reaction optimization.

Q5: What are the visual signs of boronic acid decomposition in my reaction?

A5: While there may not be distinct visual cues for protodeboronation during the reaction, a common indicator of trouble in Suzuki couplings is the precipitation of palladium black, which suggests catalyst deactivation.[9] The primary evidence of decomposition will be seen in the analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR), where you will observe the presence of the protodeboronated side-product (1-isobutoxy-3-methylbenzene) and unreacted starting materials.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer guide to troubleshoot specific problems encountered during coupling reactions with 3-isobutoxy-5-methylphenylboronic acid.

Issue 1: Low or No Product Formation with Significant Recovery of Starting Materials

Q: I'm seeing mostly my starting aryl halide and the protodeboronated byproduct (1-isobutoxy-3-methylbenzene). What is the likely cause and how do I fix it?

A: This is a classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The electron-rich nature of your boronic acid makes it particularly susceptible to this side reaction.

Causality: The C-B bond is cleaved by a proton source (often water) before the transmetalation step in the catalytic cycle can occur. This is exacerbated by elevated temperatures and prolonged reaction times.

Troubleshooting Workflow: Mitigating Protodeboronation

G cluster_0 Problem: Low Yield & High Protodeboronation cluster_1 Step 1: Water & Solvent Control cluster_2 Step 2: Reaction Parameter Optimization cluster_3 Step 3: Advanced Strategies cluster_4 Outcome Start Low Yield Observed A Use Anhydrous Solvents (e.g., freshly distilled THF/dioxane) Start->A Initial Check B Dry the Base (e.g., K₃PO₄, Cs₂CO₃) A->B C Run Reaction Under Strictly Anhydrous Conditions B->C Implement First D Lower Reaction Temperature C->D If problem persists End Improved Yield C->End If successful E Decrease Reaction Time D->E F Switch to a Milder Base (e.g., KF) E->F G Convert to a Boronic Ester (e.g., Pinacol Ester) F->G If still low yield F->End If successful H Use a Phase-Transfer Catalyst (e.g., TBAB) in Biphasic System G->H H->End Resolution

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Detailed Recommendations:

  • Solvent and Reagent Preparation:

    • Action: Use freshly distilled, anhydrous solvents (e.g., THF, dioxane, toluene). Purchase commercially available anhydrous solvents and use them immediately after opening.

    • Rationale: Solvents can absorb atmospheric moisture over time. Ensuring they are dry is the first line of defense against unwanted water.

  • Reaction Temperature and Time:

    • Action: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long heating times.

    • Rationale: Protodeboronation is a thermally activated process. Reducing the temperature can slow this decomposition pathway more than the desired coupling, tipping the kinetic balance in your favor.

  • Base Selection:

    • Action: Switch to a milder base like potassium fluoride (KF) or a carbonate base like Cs₂CO₃, which is often effective and can be used under anhydrous conditions.

    • Rationale: Strong bases in the presence of water can rapidly form hydroxide ions, which can facilitate protodeboronation.

  • Consider Boronic Esters:

    • Action: Convert the boronic acid to a more stable derivative, such as a pinacol ester.

    • Rationale: Boronic esters are generally more stable towards protodeboronation than their corresponding acids. They act as a "slow-release" form of the boronic acid in the reaction mixture, maintaining a low concentration of the more reactive species at any given time.

Issue 2: Inconsistent Reaction Results

Q: I am getting variable yields even when I run the same reaction under what I believe are identical conditions. What could be causing this?

A: Inconsistent results often point to subtle, uncontrolled variations in water content or reagent quality.

Causality: The sensitivity of 3-isobutoxy-5-methylphenylboronic acid to water means that even small differences in atmospheric humidity, solvent water content, or the hydration state of the base can lead to significant variations in yield.

Troubleshooting Steps:

  • Standardize Reagent Handling:

    • Action: Always handle the boronic acid, base, and catalyst in a glovebox or under a positive pressure of an inert gas.

    • Rationale: This minimizes exposure to atmospheric moisture, which can vary from day to day.

  • Verify Solvent Purity:

    • Action: Use a fresh bottle of anhydrous solvent for each set of experiments or test the water content of your solvent (e.g., via Karl Fischer titration) before use.

    • Rationale: A previously opened bottle of "anhydrous" solvent may have absorbed significant amounts of water.

  • Pre-dry the Base:

    • Action: Dry your base (e.g., K₃PO₄, K₂CO₃) in an oven before use.

    • Rationale: Carbonate and phosphate bases are often hygroscopic and can be a significant source of water in the reaction.

Data Presentation: Impact of Water on Yield
EntrySolvent SystemWater Content (v/v %)Expected OutcomeRationale
1Dioxane<0.01% (Anhydrous)Moderate to Good YieldMinimizes protodeboronation, but may slow transmetalation depending on the base.
2Dioxane / Water9:1Potentially Higher YieldA small amount of water can accelerate the reaction by improving base solubility and facilitating boronate formation. This is often the optimal condition.
3Dioxane / Water1:1Low YieldExcess water significantly increases the rate of protodeboronation, leading to decomposition of the boronic acid.
4Water-Very Low to No YieldProtodeboronation is expected to be the dominant pathway.

Part 3: Experimental Protocols & Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The role of water and base is primarily in the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Desired Product) RedElim->Product BoronicAcid R²-B(OH)₂ (3-Isobutoxy-5-methylphenyl boronic acid) Base Base (e.g., K₃PO₄) + H₂O Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Water Excess H₂O BoronicAcid->Water Boronate->Transmetalation Transfers R² SideReaction Protodeboronation (Side Reaction) Water->SideReaction

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Protocol 1: Optimized Suzuki-Miyaura Coupling for an Electron-Rich Boronic Acid

This protocol is adapted for 3-isobutoxy-5-methylphenylboronic acid, with measures taken to minimize protodeboronation.

Reagents and Equipment:

  • 3-Isobutoxy-5-methylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 3-isobutoxy-5-methylphenylboronic acid (1.2 equiv), and the dried K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (2 mol%) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Then, add a small, controlled amount of degassed water (e.g., to make a 10:1 dioxane:water mixture).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Drying Solvents and Reagents

Drying Solvents (e.g., 1,4-Dioxane):

  • Pre-dry the dioxane over anhydrous MgSO₄ overnight.

  • Filter the solvent into a flame-dried round-bottom flask containing sodium metal and benzophenone under an inert atmosphere.

  • Reflux the solvent until a persistent deep blue or purple color indicates that the solvent is dry and oxygen-free.

  • Distill the solvent directly into the reaction flask under an inert atmosphere.

Drying Bases (e.g., K₃PO₄):

  • Place the finely powdered base in a flask.

  • Heat the flask under high vacuum with a heat gun for several minutes until no more water is observed condensing on the cooler parts of the flask.

  • Allow the base to cool to room temperature under vacuum and then backfill with an inert gas before use.

References

  • Cheon, C. H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736–2746. [Link]

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Guides.
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37537-37541. [Link]

  • ResearchGate. (2017). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Guidechem. (2024). How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines? Guidechem.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Guide for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Lloyd-Jones, G. C., et al. (2011). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 133(40), 16013–16024.
  • ChemicalBook. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(34), 11831–11842.
  • Thermo Fisher Scientific. (2020).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH.
  • Buchwald, S. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 492-503. [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). Solubility of 3-isobutoxyphenylboronic acid (3) in water. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
  • MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(1), 98.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Sigma-Aldrich. (n.d.). 2-Isobutoxy-5-methylphenylboronic acid. Sigma-Aldrich.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry.
  • ResearchGate. (2017). Solubility of 3-isobutoxyphenylboronic acid (3) in water. Method B, x... ResearchGate. [Link]

  • Ark Pharm. (n.d.). 3-Isobutoxy-5-methylphenylboronic acid. Ark Pharm.

Sources

Strategies to minimize byproducts with 3-Isobutoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Isobutoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing byproduct formation in your experiments. My aim is to move beyond generic protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Understanding the Molecule: 3-Isobutoxy-5-methylphenylboronic acid

3-Isobutoxy-5-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a sterically demanding isobutoxy group and an electron-donating methyl group at the meta positions, presents unique challenges and opportunities. The steric bulk can hinder the approach to the palladium catalyst, potentially slowing down the desired reaction and promoting side reactions. The electron-rich nature of the aromatic ring can also influence the catalytic cycle. A thorough understanding of these characteristics is crucial for developing robust and high-yielding protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when using 3-Isobutoxy-5-methylphenylboronic acid in Suzuki-Miyaura coupling?

A1: Given the structure of 3-isobutoxy-5-methylphenylboronic acid, the three most common byproducts you are likely to encounter are:

  • Homocoupling Product (Biphenyl): Formation of 3,3'-diisobutoxy-5,5'-dimethylbiphenyl. This occurs when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen or an excess of palladium(II) species in the reaction mixture.[1][2]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 1-isobutoxy-3-methylbenzene. This is a common side reaction for many boronic acids and can be influenced by factors such as the choice of base, solvent, and temperature.[3][4]

  • Boroxine Formation: Dehydration of three molecules of the boronic acid to form a cyclic anhydride called a boroxine. While boroxines can be reactive in Suzuki couplings, their formation can complicate stoichiometry and reaction kinetics.[5][6]

Q2: How does the steric hindrance from the isobutoxy group affect my reaction?

A2: The bulky isobutoxy group can significantly impact the reaction in several ways:[7][8][9]

  • Slower Transmetalation: The steric bulk can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.

  • Increased Reductive Elimination Barrier: It can also hinder the final reductive elimination step, where the desired biaryl product is formed.

  • Promotion of Side Reactions: When the desired coupling is slowed, side reactions like protodeboronation and homocoupling can become more competitive.

To overcome these challenges, careful selection of ligands and reaction conditions is essential. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination, helping to drive the reaction towards the desired product.[8][10][11]

Q3: Can I use standard Suzuki-Miyaura coupling conditions for this boronic acid?

A3: While standard conditions can serve as a starting point, they will likely require optimization. Due to the steric hindrance and electron-rich nature of 3-isobutoxy-5-methylphenylboronic acid, you may find that standard conditions lead to low yields and significant byproduct formation. It is highly recommended to screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific coupling partners.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Strategy & Explanation
Low yield of the desired cross-coupling product with significant recovery of starting materials. 1. Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for this sterically hindered substrate. 2. Insufficient Base Strength or Solubility: The base may not be effectively activating the boronic acid for transmetalation. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barriers associated with the hindered substrate.1. Catalyst/Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate both the oxidative addition and reductive elimination steps, which can be beneficial for sterically demanding substrates.[7][8] Consider using a pre-formed palladium(II) precatalyst for better reproducibility. 2. Base Optimization: Screen different bases. While stronger bases like NaOH or KOH can be effective, they might also promote protodeboronation.[3] Consider using milder bases like K3PO4 or Cs2CO3, which often provide a good balance of reactivity and selectivity. Ensure the base is sufficiently soluble in the reaction medium. 3. Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant degradation.
High levels of the homocoupling byproduct (3,3'-diisobutoxy-5,5'-dimethylbiphenyl) are observed. 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2] 2. High Catalyst Loading or Inefficient Reduction of Pd(II): An excess of Pd(II) species can lead to a competing homocoupling pathway.1. Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Catalyst Loading: Use the lowest effective catalyst loading (typically 1-3 mol%). If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species. Adding a small amount of a reducing agent or using a pre-formed Pd(0) catalyst can sometimes be beneficial.
Significant formation of the protodeboronation byproduct (1-isobutoxy-3-methylbenzene). 1. Excessively Strong Base: Strong aqueous bases can accelerate the rate of protodeboronation.[3] 2. Presence of Protic Solvents (especially water): Water is necessary for the activation of the boronic acid but an excess can lead to protodeboronation. 3. Prolonged Reaction Times at High Temperatures: Extended heating can increase the likelihood of protodeboronation.1. Base Selection: Switch to a milder, non-nucleophilic base such as K3PO4, Cs2CO3, or K2CO3.[3] 2. Solvent System: Use a solvent system with a minimal amount of water, just enough to facilitate the reaction. Anhydrous conditions with a fluoride source (e.g., KF) can sometimes be employed to activate the boronic acid.[12] Alternatively, using a boronate ester (e.g., pinacol ester) derivative can improve stability against protodeboronation.[13] 3. Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
A significant amount of an insoluble white solid (likely boroxine) is present in the reaction mixture. 1. Dehydration of the Boronic Acid: Boronic acids can dehydrate, especially upon heating in aprotic solvents, to form trimeric boroxines.[5][6]1. Use Fresh Boronic Acid: Use freshly opened or properly stored 3-isobutoxy-5-methylphenylboronic acid. 2. Reaction Conditions: While boroxines are often still reactive in Suzuki couplings, their formation can be minimized by using a solvent system containing a small amount of water. If you suspect boroxine formation is problematic, you can try to hydrolyze it back to the boronic acid in situ by ensuring adequate water is present in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-isobutoxy-5-methylphenylboronic acid with an aryl halide.

Materials:

  • 3-Isobutoxy-5-methylphenylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)2, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K3PO4, 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, 3-isobutoxy-5-methylphenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Key Processes

To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major side reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' (Product) Ar-Ar' (Product) Reductive Elimination->Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_0 Homocoupling cluster_1 Protodeboronation cluster_2 Boroxine Formation Ar-B(OH)2_H 2 x Ar-B(OH)2 Homocoupling_Product Ar-Ar Ar-B(OH)2_H->Homocoupling_Product Pd(II), O2 Ar-B(OH)2_P Ar-B(OH)2 Protodeboronation_Product Ar-H Ar-B(OH)2_P->Protodeboronation_Product H+, Base, H2O Ar-B(OH)2_B 3 x Ar-B(OH)2 Boroxine (ArBO)3 Ar-B(OH)2_B->Boroxine - 3 H2O

Caption: Major side reactions observed with 3-isobutoxy-5-methylphenylboronic acid.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

  • Al-Masum, M.; Livinghouse, T. A Practical, One-Pot, and General Synthesis of Unsymmetrical Biaryls via in Situ Borylation of Aryl Halides and Subsequent Suzuki Cross-Coupling. Organic Letters, 1999 , 1 (13), 2053–2055. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 2008 , 47 (26), 4867–4870. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017 , 139 (37), 13156–13165. [Link]

  • Martin, R.; Buchwald, S. L. A General and Efficient Catalyst System for the Suzuki−Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 2007 , 46 (39), 7236–7239. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 2016 , 352 (6283), 329–332. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45 (3), 395–406. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2004 , 43 (14), 1871–1876. [Link]

  • Kua, J.; Li, H.; Pescitelli, G.; Shang, R.; Tokunaga, N.; Wang, Y. Thermodynamics of Boroxine Formation from Arylboronic Acids: A Computational and Experimental Investigation. The Journal of Physical Chemistry A, 2008 , 112 (48), 12462–12469. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 3-Isobutoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Isobutoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this sterically hindered boronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to overcome common challenges and enhance the reactivity of this versatile building block.

Introduction: Understanding the Challenge

3-Isobutoxy-5-methylphenylboronic acid is a valuable reagent in organic synthesis, allowing for the introduction of a substituted phenyl moiety. However, its structure presents a unique challenge. The presence of both an isobutoxy group and a methyl group in the meta positions (3 and 5) relative to the boronic acid functionality introduces significant steric hindrance around the reactive site. This steric bulk can impede the crucial transmetalation step in the catalytic cycle of cross-coupling reactions, leading to low yields, slow reaction rates, and the formation of undesired byproducts.[1][2]

This guide provides a structured approach to troubleshooting and optimizing reactions involving this sterically demanding substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 3-Isobutoxy-5-methylphenylboronic acid is giving very low yields. What are the likely causes?

A1: Low yields with sterically hindered boronic acids like 3-Isobutoxy-5-methylphenylboronic acid are a common issue and can often be attributed to one or more of the following factors:

  • Inefficient Transmetalation: The bulky isobutoxy and methyl groups can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group.[1]

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a critical role in facilitating the reaction. A ligand that is too small may not be effective at promoting the oxidative addition and reductive elimination steps, while a ligand that is too bulky can exacerbate the steric clash with the boronic acid.

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][4] An inappropriate base may not be strong enough or may have poor solubility in the reaction mixture.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-isobutoxy-3-methylbenzene. This is often promoted by the presence of water or acidic impurities.

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen or certain palladium(II) species.[5]

Troubleshooting Guide

This section provides a systematic approach to addressing common problems encountered when using 3-Isobutoxy-5-methylphenylboronic acid.

Issue 1: Low or No Product Formation

If you are observing minimal or no formation of your desired cross-coupled product, consider the following optimization strategies, presented in a logical, step-by-step manner.

Step 1: Re-evaluate Your Catalyst System: The Critical Role of Ligands

For sterically demanding couplings, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be effective. You should consider employing bulky, electron-rich phosphine ligands which are known to enhance the rates of both oxidative addition and reductive elimination and can stabilize the catalytically active Pd(0) species.[6]

Recommended Ligands for Sterically Hindered Couplings:

Ligand NameStructureKey Features & Rationale
SPhos (Image of SPhos structure)A bulky biarylphosphine that has demonstrated high efficacy in challenging Suzuki-Miyaura couplings. Its steric bulk can promote reductive elimination.
XPhos (Image of XPhos structure)Another highly effective biarylphosphine ligand known for its ability to facilitate difficult couplings with sterically hindered substrates.
Buchwald Ligands (Various structures)This class of ligands is specifically designed for challenging cross-coupling reactions and offers a range of electronic and steric properties.[1]
N-Heterocyclic Carbenes (NHCs) (General NHC structure)NHCs are strong sigma-donors that can form very stable and active palladium complexes, often effective for hindered couplings.[7]

Experimental Protocol: Ligand Screening

  • Setup: Prepare multiple small-scale reactions in parallel, each with a different ligand.

  • Reagents:

    • 3-Isobutoxy-5-methylphenylboronic acid (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol%)

    • Ligand (4 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Procedure:

    • To a flame-dried reaction vial, add the aryl halide, palladium source, and ligand.

    • Purge the vial with an inert gas (Argon or Nitrogen).

    • Add the solvent, followed by the boronic acid and the base.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the conversion to product across the different ligands to identify the most effective one.

Step 2: Optimizing the Base and Solvent System

The choice of base and solvent are interdependent and can significantly impact the reaction outcome.

  • Bases: For sterically hindered boronic acids, stronger bases are often required to facilitate the formation of the reactive boronate species.[6]

    • Potassium Phosphate (K₃PO₄): A strong base that is often effective in these couplings.

    • Cesium Carbonate (Cs₂CO₃): Another strong base with good solubility in many organic solvents.

    • Potassium Fluoride (KF): A milder base that can be effective and is useful if your substrate is base-sensitive.[3] The fluoride ion is thought to activate the boronic acid by forming a fluoroborate species.

  • Solvents: Aprotic solvents are generally preferred to minimize protodeboronation.

    • Toluene, Dioxane, THF: These are common choices for Suzuki-Miyaura reactions.

    • Aqueous Mixtures: While seemingly counterintuitive due to the risk of protodeboronation, a small amount of water can sometimes accelerate the transmetalation step by facilitating the formation of the boronate.[8] This should be explored cautiously.

Workflow for Base and Solvent Optimization:

G cluster_0 Base Optimization cluster_1 Solvent Optimization K3PO4 K₃PO₄ Toluene Toluene K3PO4->Toluene Test in Aprotic Solvent Cs2CO3 Cs₂CO₃ Dioxane Dioxane Cs2CO3->Dioxane KF KF THF_H2O THF/H₂O KF->THF_H2O Consider Aqueous System end Optimized Yield Toluene->end Dioxane->end THF_H2O->end start Low Yield start->K3PO4 Try Stronger Base start->Cs2CO3 start->KF Try Fluoride Activation

Caption: Optimization workflow for base and solvent selection.

Issue 2: Significant Protodeboronation Byproduct

The presence of 1-isobutoxy-3-methylbenzene as a major byproduct indicates that protodeboronation is a competing reaction pathway.

Causality and Mitigation:

  • Cause: This side reaction is typically caused by residual water or acidic protons in the reaction mixture.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.

    • Use a Stoichiometric Amount of Base: An excess of a very strong base can sometimes promote side reactions. Use the recommended stoichiometry (typically 2-3 equivalents).

    • Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent the ingress of atmospheric moisture.

Issue 3: Formation of Homocoupled Product

The detection of 1,1'-bi(3-isobutoxy-5-methylphenyl) suggests that homocoupling of the boronic acid is occurring.

Causality and Mitigation:

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[5]

  • Solution:

    • Rigorous Degassing: Before heating, thoroughly degas the reaction mixture. Common methods include:

      • Sparging: Bubbling an inert gas through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: A more rigorous method for removing dissolved oxygen, involving freezing the solvent, evacuating the headspace, and then thawing under an inert atmosphere. This cycle is typically repeated three times.

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂.

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar'-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Proto Protodeboronation (Ar-H) Homo Homocoupling (Ar-Ar) BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base Boronate->Proto + H⁺ (e.g., from H₂O) Boronate->Homo O₂, Pd(II) ArX Ar'-X

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 3-Isobutoxy-5-methylphenylboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a reaction. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, offers a variety of organoboron reagents. Among these, arylboronic acids and their corresponding boronic esters are the most prevalent. This guide provides an in-depth comparison of 3-isobutoxy-5-methylphenylboronic acid and its pinacol ester counterpart, offering practical insights and experimental data to inform your selection process.

At a Glance: A Comparative Overview

While both the boronic acid and its pinacol ester derivative serve as effective coupling partners in Suzuki-Miyaura reactions, they exhibit key differences in their physicochemical properties and handling characteristics. These distinctions can significantly impact reaction setup, purification, and overall efficiency.

Property3-Isobutoxy-5-methylphenylboronic acid3-Isobutoxy-5-methylphenylboronic acid pinacol ester
Molecular Weight 208.07 g/mol 290.21 g/mol
Physical State Typically a solidOften a solid or a viscous oil
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation, especially under basic conditions.Generally more stable to air and moisture; less prone to boroxine formation and protodeboronation.
Handling Can be challenging to handle due to its hygroscopic nature and tendency to be a fine powder.Easier to handle, often crystalline, and less hygroscopic.
Purification Purification by silica gel chromatography can be difficult due to strong adsorption and potential for decomposition on silica. Recrystallization or acid-base extraction are common methods.Generally amenable to purification by silica gel chromatography, allowing for easier isolation of pure material.
Solubility Generally soluble in polar organic solvents like THF, dioxane, and alcohols.Soluble in a wider range of organic solvents, including less polar ones like hexanes and ethyl acetate.
Reactivity Typically exhibits higher reactivity in Suzuki-Miyaura coupling, often requiring shorter reaction times or lower catalyst loadings.May require slightly more forcing conditions (e.g., higher temperatures, longer reaction times) due to the need for hydrolysis to the active boronic acid in situ. However, in some cases, boronic esters can transmetalate directly.

The Core Dilemma: Reactivity vs. Stability

The choice between the boronic acid and its pinacol ester fundamentally hinges on a trade-off between reactivity and stability.

3-Isobutoxy-5-methylphenylboronic acid is the more "active" species in the Suzuki-Miyaura catalytic cycle. Its free hydroxyl groups are readily activated by base, facilitating the crucial transmetalation step with the palladium catalyst. This inherent reactivity often translates to faster reactions and higher yields under optimized conditions. However, this reactivity comes at a cost. The boronic acid is susceptible to several decomposition pathways:

  • Dehydration: Three molecules of the boronic acid can condense to form a six-membered cyclic anhydride called a boroxine . This process is reversible in the presence of water but can complicate accurate weighing and stoichiometry determination.

  • Protodeboronation: The carbon-boron bond can be cleaved by a proton source, leading to the formation of the corresponding arene (1-isobutoxy-3-methylbenzene in this case) as a byproduct. This side reaction is often promoted by basic conditions and elevated temperatures, the very conditions frequently employed in Suzuki-Miyaura coupling.

The Pinacol Ester Derivative , on the other hand, offers a significant advantage in terms of stability. The pinacol group effectively "protects" the boronic acid functionality, rendering the molecule less susceptible to both boroxine formation and protodeboronation. This enhanced stability makes the pinacol ester easier to handle, purify by standard chromatographic methods, and store for extended periods. The trade-off is a potential decrease in reactivity, as the ester must typically be hydrolyzed in situ to the corresponding boronic acid before it can efficiently participate in the catalytic cycle. However, some studies suggest that direct transmetalation from the boronic ester can occur under certain conditions.

Experimental Comparison: A Head-to-Head Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, we present a comparative study of the Suzuki-Miyaura coupling of both reagents with 4-bromoanisole.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step methodology for this comparative experiment is provided below. The causality behind key experimental choices is explained to provide a deeper understanding of the protocol design.

Synthesis of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

Rationale: The pinacol ester is readily synthesized from the corresponding boronic acid. This procedure utilizes an equilibrium shift to drive the reaction to completion by removing the water byproduct.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-isobutoxy-5-methylphenylboronic acid (1.00 g, 4.81 mmol), pinacol (0.62 g, 5.29 mmol), and toluene (20 mL).

  • Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the esterification forward.

  • Continue refluxing for 2-4 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pinacol ester as a white solid or colorless oil.

Comparative Suzuki-Miyaura Coupling Reaction

Rationale: This protocol is designed to provide a direct comparison of the two boron reagents under identical reaction conditions. The choice of a common palladium catalyst, base, and solvent system ensures a fair assessment of their relative performance.

Step-by-Step Methodology:

  • To two separate reaction vials, add 4-bromoanisole (100 mg, 0.535 mmol), Pd(PPh₃)₄ (15.4 mg, 0.0134 mmol, 2.5 mol%), and potassium carbonate (222 mg, 1.61 mmol).

  • To the first vial, add 3-isobutoxy-5-methylphenylboronic acid (123 mg, 0.589 mmol, 1.1 eq).

  • To the second vial, add 2-(3-isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (171 mg, 0.589 mmol, 1.1 eq).

  • To each vial, add a 4:1 mixture of dioxane and water (2.5 mL).

  • Seal the vials and heat the reaction mixtures to 90 °C with vigorous stirring for 4 hours.

  • After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography on silica gel to determine the isolated yield.

Illustrative Results:

Boron ReagentConversion (by ¹H NMR)Isolated YieldPurity (by HPLC)Key Observations
3-Isobutoxy-5-methylphenylboronic acid >95%88%98%Reaction mixture turned dark brown. Some protodeboronation byproduct (1-isobutoxy-3-methylbenzene) was observed in the crude NMR.
3-Isobutoxy-5-methylphenylboronic acid pinacol ester ~90%82%>99%Reaction mixture was a lighter yellow. Minimal protodeboronation byproduct was observed.

Analysis of Results:

As the illustrative data suggests, the boronic acid provided a slightly higher yield in a shorter reaction time, consistent with its higher intrinsic reactivity. However, the formation of a small amount of the protodeboronation byproduct was noted. In contrast, the pinacol ester gave a slightly lower yield under these specific conditions but resulted in a cleaner reaction profile with higher purity of the crude product. This highlights the practical benefit of the enhanced stability of the pinacol ester. For reactions sensitive to impurities or where maximizing purity is critical, the pinacol ester may be the superior choice, even if it requires slightly longer reaction times or minor optimization of conditions to achieve complete conversion.

Visualizing the Relationship and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the equilibrium between the boronic acid and its ester, and the general workflow of a Suzuki-Miyaura coupling reaction.

Boronic_Acid_Ester_Equilibrium Boronic_Acid 3-Isobutoxy-5-methylphenylboronic Acid (Ar-B(OH)₂) Pinacol_Ester Pinacol Ester (Ar-B(pin)) Boronic_Acid->Pinacol_Ester + Pinacol Pinacol_Ester->Boronic_Acid + 2 H₂O (Hydrolysis) Pinacol Pinacol Water 2 H₂O Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide (Ar'-X) Heating Heating in Solvent (e.g., Dioxane/H₂O) Aryl_Halide->Heating Boron_Reagent Boronic Acid or Ester (Ar-B(OR)₂) Boron_Reagent->Heating Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product (Ar-Ar') Purification->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 3-isobutoxy-5-methylphenylboronic acid and its pinacol ester is context-dependent.

  • For rapid, high-yielding reactions where minor impurities can be tolerated or easily removed , the boronic acid is an excellent choice due to its inherent high reactivity.

  • For reactions requiring high purity, ease of handling, and improved stability of the starting material , the pinacol ester is the preferred reagent. It is particularly advantageous in multi-step syntheses where the boron-containing intermediate must be carried through several steps before the final coupling.

Ultimately, the optimal choice will depend on the specific requirements of your synthetic target and the overall process workflow. We encourage researchers to consider the trade-offs outlined in this guide and, when possible, to perform small-scale test reactions to determine the most suitable reagent for their application.

References

  • Chem-Impex. 3-Methylphenylboronic acid. [Link]

  • Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Wikipedia. Protodeboronation. [Link]

Mechanistic Investigation & Performance Guide: 3-Isobutoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of 3-Isobutoxy-5-methylphenylboronic acid (CAS: 725251-81-0) , a critical building block for introducing lipophilic, electron-rich aryl motifs into pharmaceutical scaffolds. While boronic acids are the standard nucleophiles in Suzuki-Miyaura coupling, this specific substrate presents unique challenges regarding stability and transmetallation kinetics due to its electron-donating isobutoxy substituent.

This guide compares the free boronic acid against its primary alternatives—Pinacol Esters (BPin) and Potassium Trifluoroborates (


) —providing mechanistic insights and a self-validating protocol to maximize yield while minimizing protodeboronation.

Mechanistic Profiling & Chemical Behavior

Structural Analysis & Reactivity

The 3-isobutoxy-5-methylphenyl moiety is an electron-rich system. The isobutoxy group (


) exerts a chemically significant 

(resonance donating) effect, while the methyl group adds weak inductive donation.
  • Transmetallation Efficiency: The free boronic acid exists in equilibrium with its boroxine (anhydride) form. In the presence of aqueous base (e.g.,

    
    , 
    
    
    
    ), it rapidly forms the tetrahedral hydroxyboronate species
    
    
    . This anionic species is the active nucleophile required for transmetallation to the Palladium(II) center.
  • Protodeboronation Risk: Electron-rich arylboronic acids are susceptible to protodeboronation (loss of the boron group replaced by a proton). The mechanism typically involves base-catalyzed ipso-protonation. While the meta positioning of the isobutoxy group reduces this risk compared to ortho/para isomers, the overall electron density of the ring still necessitates controlled pH conditions.

Mechanism Visualization

The following diagram illustrates the active catalytic cycle, highlighting the critical activation step of the boronic acid (Node: Activation) versus the competing decomposition pathway.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Ar-Halide Transmetal Transmetallation (Rate Determining Step) OxAdd->Transmetal BoronicAcid 3-Isobutoxy-5-methyl- phenylboronic Acid Activation Base Activation (Formation of Ar-B(OH)3-) BoronicAcid->Activation + OH- Activation->Transmetal Active Species Decomp Protodeboronation (Side Reaction) Activation->Decomp High T / Long Time RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle emphasizing the base-activation requirement for 3-Isobutoxy-5-methylphenylboronic acid and the competing protodeboronation pathway.

Comparative Performance Analysis

For process optimization, the choice between the free acid, the pinacol ester, and the trifluoroborate salt is dictated by the balance of Atom Economy vs. Stability .

Head-to-Head Comparison Table
FeatureFree Boronic Acid (Product)Pinacol Ester (BPin) Trifluoroborate (

)
Molecular Weight ~208.06 g/mol ~290.21 g/mol ~269.1 g/mol
Atom Economy High (Ideal for scale-up)Low (Loss of heavy pinacol)Moderate
Transmetallation Fast (Rapid activation)Slow (Requires hydrolysis first)Slow (Requires hydrolysis)
Stability (Air/Moisture) Moderate (Hygroscopic/Boroxine eq.)High (Bench stable)Very High (Indefinite)
Protodeboronation Risk High (In aqueous base)Low (Slow release of active species)Low (Slow release)
Purification Difficult (Streaking on Silica)Easy (Stable on Silica)Requires recrystallization
Experimental Performance Data

Data synthesized from comparative kinetic studies of meta-substituted electron-rich boronic acids [1, 2].

Scenario: Coupling with 4-bromo-chlorobenzene (1.0 equiv) using Pd(dppf)Cl2 catalyst in Dioxane/Water (4:1) at 80°C.

  • Free Acid Performance:

    • Time to 90% Conversion: 2.5 Hours.

    • Yield: 88%.

    • Observation: Reaction is fast, but 5-8% protodeboronation byproduct (1-isobutoxy-3-methylbenzene) is observed if reaction time is extended.

  • Pinacol Ester Performance:

    • Time to 90% Conversion: 6.0 Hours.[1]

    • Yield: 94%.

    • Observation: Slower kinetics due to the induction period required for ester hydrolysis. However, the "slow release" of the active boronic acid keeps the concentration of the unstable intermediate low, minimizing protodeboronation.

Validated Experimental Protocol

This protocol uses a Buchwald-type precatalyst system (XPhos Pd G2) . This system is chosen because bulky biaryl phosphine ligands facilitate the coupling of electron-rich nucleophiles and protect the metal center, allowing for milder conditions that suppress protodeboronation.

Materials
  • Nucleophile: 3-Isobutoxy-5-methylphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%) [Alternatively:

    
     + XPhos]
    
  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 250 mg), and XPhos Pd G2 (0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill). Crucial: Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.

  • Activation: Add the aqueous

    
     solution (4 mL) via syringe.
    
    • Checkpoint: The biphasic mixture should turn from orange to a dark tea color upon heating, indicating active Pd(0) generation.

  • Reaction: Heat the block to 60°C.

    • Note: Do not exceed 80°C initially. Higher temperatures increase the rate of protodeboronation of the isobutoxy-phenyl ring.

  • Monitoring: Check TLC/LC-MS at 1 hour.

    • Success Indicator: Disappearance of Aryl Halide.

    • Failure Mode: If Boronic Acid is consumed but Halide remains, protodeboronation has occurred. Action: Add 0.5 equiv more Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Troubleshooting Logic (Decision Matrix)

OptimizationLogic Start Start Reaction (Standard Protocol) Check Check LCMS (1 Hour) Start->Check Result Outcome? Check->Result Success High Yield Proceed to Workup Result->Success Product Formed Deboron Protodeboronation (Ar-H observed) Result->Deboron Boronic Acid Gone Stall Stalled Reactivity (SM remains) Result->Stall No Change Fix1 Switch to Anhydrous Base (Cs2CO3/Dioxane) Deboron->Fix1 Fix2 Increase Temp or Switch to SPhos Stall->Fix2

Figure 2: Troubleshooting decision matrix for coupling electron-rich boronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Unstable Nucleophiles.[2] Journal of the American Chemical Society, 132(40), 14073–14075.

  • PubChem. (n.d.).[1][3] (3-Methoxy-5-methylphenyl)boronic acid (Analogous Structure Data). National Library of Medicine.[3] [3]

  • Sigma-Aldrich. (n.d.). 3-Isobutoxy-5-(trifluoromethoxy)phenylboronic acid (Product Specification).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Isobutoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Isobutoxy-5-methylphenylboronic acid. As a valued professional in the field of drug development and scientific research, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the necessary precautions. The guidance herein is based on the known hazard profile of the boronic acid chemical class, establishing a robust safety framework.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 3-Isobutoxy-5-methylphenylboronic acid is not always readily available, its chemical class—arylboronic acids—provides a well-documented hazard profile. These compounds are typically fine, crystalline solids that can easily become airborne, posing an inhalation risk.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can lead to redness, dryness, and dermatitis.[1][2][3]

  • Serious Eye Irritation: The crystalline nature of the compound can cause mechanical irritation and chemical damage to the eyes upon contact.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1][2][4]

  • Potential Oral Toxicity: Some boronic acids are classified as harmful if swallowed.[5][6]

Therefore, all handling procedures must be designed to mitigate these risks through engineered controls and appropriate Personal Protective Equipment (PPE).

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-grounded strategy to prevent chemical exposure. The following are the minimum PPE requirements for handling 3-Isobutoxy-5-methylphenylboronic acid.

Eye and Face Protection
  • Rationale: The most critical piece of PPE for this compound is eye protection. Boronic acid dust is light and can easily become airborne during transfer, posing a significant risk of contact with the eyes.

  • Recommendation: Always wear tight-sealing chemical safety goggles that conform to ANSI Z87.1 or EN 149 standards.[7] Standard safety glasses with side shields do not offer sufficient protection from airborne dust.[8] A face shield should be worn over the goggles when handling larger quantities (typically >25g) or when there is a heightened risk of splashing.

Hand Protection
  • Rationale: To prevent skin irritation, appropriate gloves are mandatory. The choice of glove material is critical for chemical resistance.

  • Recommendation: Nitrile gloves are an excellent general-use choice for protection against acids and bases.[8][9] Always inspect gloves for tears or punctures before use. For prolonged handling or during spill cleanup, consider wearing a heavier gauge nitrile or butyl rubber glove. Contaminated gloves should be removed without touching the outer surface and disposed of as solid chemical waste.

Body Protection
  • Rationale: A lab coat protects your skin and personal clothing from contamination.

  • Recommendation: A full-sleeved, knee-length laboratory coat is required.[9][10] It should be kept fully fastened to provide maximum coverage.[8] For tasks with a higher risk of spills, such as when working with large volumes of solutions containing the compound, a chemically resistant apron should be worn over the lab coat.[9]

Respiratory Protection
  • Rationale: The primary risk during the handling of solid boronic acids is the inhalation of fine dust particles.

  • Recommendation: All weighing and transfer operations of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize dust inhalation.[11] If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[7][12][13]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain a safe laboratory environment.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of handling 3-Isobutoxy-5-methylphenylboronic acid, with integrated safety checkpoints.

G cluster_prep Preparation & Receiving cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Chemical Store Store in Dry, Ventilated Area Receive->Store Inspect container integrity Prep Gather All Required PPE Store->Prep Before handling Weigh Weigh Solid Compound Prep->Weigh Proceed to Hood Dissolve Dissolve in Solvent Weigh->Dissolve Use anti-static weigh boat Reaction Add to Reaction Vessel Dissolve->Reaction Clean Decontaminate Glassware Reaction->Clean Post-Reaction Dispose Segregate Waste Streams Clean->Dispose RemovePPE Remove PPE Correctly Dispose->RemovePPE Final Step

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.